molecular formula C5H4ClNOS B136292 3-Chlorothiophene-2-carboxamide CAS No. 147123-68-0

3-Chlorothiophene-2-carboxamide

Numéro de catalogue: B136292
Numéro CAS: 147123-68-0
Poids moléculaire: 161.61 g/mol
Clé InChI: PUKKVMZZENXNSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKVMZZENXNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384567
Record name 3-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147123-68-0
Record name 3-Chloro-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147123-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147123-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chlorothiophene-2-carboxamide CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound belonging to the thiophene carboxamide class of molecules. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the chlorine atom and the carboxamide functional group on the thiophene ring is expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and an analysis of its potential biological significance based on related structures.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 147123-68-0[1]
Molecular Formula C₅H₄ClNOS[1]
Molecular Weight 161.61 g/mol [1]
Melting Point 105 °C
Appearance White to off-white crystalline solid (Expected)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Synthesis

A potential synthetic workflow is outlined below:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid cluster_step2 Step 2: Amidation 3_Hydroxy_2_methoxycarbonyl_thiophene 3-Hydroxy-2- methoxycarbonylthiophene Reflux Reflux 3_Hydroxy_2_methoxycarbonyl_thiophene->Reflux PCl5 Phosphorus pentachloride (PCl₅) in Carbon tetrachloride PCl5->Reflux Hydrolysis Water Reflux->Hydrolysis 3_Chlorothiophene_2_carboxylic_acid 3-Chlorothiophene-2- carboxylic acid Hydrolysis->3_Chlorothiophene_2_carboxylic_acid 3_Chlorothiophene_2_carboxylic_acid_2 3-Chlorothiophene-2- carboxylic acid Reaction Reaction 3_Chlorothiophene_2_carboxylic_acid_2->Reaction Amidation_Reagents SOCl₂ or EDC/HOBt, then NH₄OH or NH₃ Amidation_Reagents->Reaction 3_Chlorothiophene_2_carboxamide 3-Chlorothiophene-2- carboxamide Reaction->3_Chlorothiophene_2_carboxamide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid (Precursor)

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

Materials:

  • 3-Hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Carbon tetrachloride (CCl₄), absolute

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and bring the solution to a boil.

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon tetrachloride dropwise over 3 hours.

  • Reflux the mixture for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

  • Cool the residue and cautiously add 450 mL of water dropwise.

  • Heat the mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

  • Collect the 3-chlorothiophene-2-carboxylic acid by filtration. The expected melting point is 185-186 °C.

Experimental Protocol: Amidation of 3-Chlorothiophene-2-carboxylic acid

This is a general procedure for the amidation of a carboxylic acid.

Method 1: Using Thionyl Chloride

Materials:

  • 3-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

Procedure:

  • Suspend 3-chlorothiophene-2-carboxylic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorothiophene-2-carbonyl chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent such as DCM or toluene.

  • Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with vigorous stirring, or bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Using Coupling Reagents

Materials:

  • 3-Chlorothiophene-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 3-chlorothiophene-2-carboxylic acid in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add ammonium chloride (1.5 equivalents) followed by DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Thiophene H-4~7.1 - 7.3DoubletJ ≈ 5-6
Thiophene H-5~7.5 - 7.7DoubletJ ≈ 5-6
Amide -NH₂~5.5 - 7.5 (broad)Singlet-

The thiophene protons will appear as two doublets in the aromatic region. The amide protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (ppm)
Thiophene C-2~162 - 165
Thiophene C-3~128 - 132
Thiophene C-4~125 - 128
Thiophene C-5~130 - 134
Carbonyl C=O~165 - 170

The carbonyl carbon will be in the downfield region typical for amides. The thiophene carbons will resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon attached to the carboxamide group being significantly influenced by these substituents.

IR Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch3100 - 3500Strong, Broad (two bands for primary amide)
C=O Stretch (Amide I)1630 - 1695Strong
N-H Bend (Amide II)1550 - 1640Medium
C-N Stretch1350 - 1450Medium
C-Cl Stretch600 - 800Medium-Strong

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the primary amide group.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161 and an [M+2]⁺ peak at m/z 163 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pattern:

  • Loss of NH₂: A significant fragment at m/z 145 corresponding to the [M-NH₂]⁺ acylium ion.

  • Loss of CONH₂: A fragment at m/z 117 corresponding to the [M-CONH₂]⁺ chlorothiophene radical cation.

  • Loss of Cl: A fragment at m/z 126 corresponding to the [M-Cl]⁺ ion.

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the thiophene carboxamide scaffold is prevalent in many biologically active compounds. Research on structurally related molecules suggests potential applications in the following areas:

  • Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as potential anticancer agents. They have been shown to act through various mechanisms, including the inhibition of kinases and tubulin polymerization. The specific substitution pattern on the thiophene ring and the nature of the amide substituent are crucial for activity.

  • Antimicrobial Activity: Thiophene-based compounds have a long history as antimicrobial agents. Thiophene carboxamides have been reported to exhibit antibacterial and antifungal properties. The chlorine substituent may enhance this activity.

  • Antiviral Activity: Some heterocyclic carboxamides, including thiophene derivatives, have been identified as inhibitors of viral replication, for instance, against norovirus.

  • Enzyme Inhibition: The thiophene ring can act as a bioisostere for a phenyl ring, and thiophene carboxamides have been designed as inhibitors for various enzymes implicated in disease.

It is important to note that these are potential applications based on the broader class of thiophene carboxamides, and the specific biological profile of this compound would need to be determined through experimental studies.

Conclusion

This compound is a readily accessible synthetic building block with potential for further chemical modification and biological evaluation. The synthetic routes outlined provide a practical approach for its preparation in a laboratory setting. Based on the known bioactivities of related thiophene carboxamides, this compound represents a valuable starting point for the design and discovery of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, reactivity, and biological potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom and a carboxamide group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery and development process, as these properties fundamentally influence a molecule's behavior, including its solubility, permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄ClNOS[1]
Molecular Weight 161.61 g/mol [1][2]
Melting Point 101-105 °C[1][2]
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Note: Predicted values for the related compound 5-chlorothiophene-2-carboxylic acid include a boiling point of 287.0±20.0 °C and a pKa of 3.32±0.10, which may offer a rough estimation.[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general in nature and are widely applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone) are selected.

  • Sample Preparation: A known mass of this compound is added to a known volume of the chosen solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (typically a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology (Shake-Flask Method):

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow the compound to partition between them.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic route for this compound.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Diazotization cluster_2 Step 3: Chlorination and Amidation Methyl_3_amino_2_thiophenecarboxylate Methyl 3-amino-2-thiophenecarboxylate Intermediate_Hydrazide 3-Amino-2-thiophenecarboxylic acid hydrazide Methyl_3_amino_2_thiophenecarboxylate->Intermediate_Hydrazide 59% yield Hydrazine_hydrate Hydrazine hydrate (butan-1-ol, heat) Hydrazine_hydrate->Intermediate_Hydrazide Intermediate_Diazonium Diazonium Salt Intermediate Intermediate_Hydrazide->Intermediate_Diazonium 8% yield HCl_NaNO2 Conc. HCl, NaNO2 (H2O) HCl_NaNO2->Intermediate_Diazonium 3_Chlorothiophene_2_carboxamide This compound Intermediate_Diazonium->3_Chlorothiophene_2_carboxamide 21% yield PCl5_POCl3 PCl5, POCl3 (heat) PCl5_POCl3->3_Chlorothiophene_2_carboxamide

Caption: Synthesis of this compound.[4]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties discussed.

G Start Start Sample_Prep Pack dry sample into capillary tube Start->Sample_Prep Apparatus Place in melting point apparatus Sample_Prep->Apparatus Heat Heat at a controlled rate Apparatus->Heat Observe Record temperature range of melting Heat->Observe End End Observe->End

Caption: Workflow for Melting Point Determination.

G Start Start Add_Sample Add known mass of sample to known volume of solvent Start->Add_Sample Equilibrate Agitate at constant temperature to reach equilibrium Add_Sample->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze filtrate concentration (e.g., HPLC, UV-Vis) Filter->Analyze End End Analyze->End G Start Start Prepare_Solution Prepare solution of sample at known concentration Start->Prepare_Solution Titrate Titrate with strong acid/base while monitoring pH Prepare_Solution->Titrate Plot_Curve Plot pH vs. titrant volume Titrate->Plot_Curve Determine_pKa Determine pKa from inflection point Plot_Curve->Determine_pKa End End Determine_pKa->End G Start Start Prepare_Phases Pre-saturate n-octanol and water Start->Prepare_Phases Partition Dissolve sample and shake phases to partition Prepare_Phases->Partition Separate Allow phases to separate Partition->Separate Analyze Measure concentration in each phase Separate->Analyze Calculate Calculate logP Analyze->Calculate End End Calculate->End

References

3-Chlorothiophene-2-carboxamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 3-Chlorothiophene-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 3-position and substituted with a carboxamide group at the 2-position.

Molecular Identity and Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₄ClNOS[1][2]
Molecular Weight 161.61 g/mol [1][2]
CAS Number 147123-68-0[1]
IUPAC Name This compound
Melting Point 105 °C[1]
Canonical SMILES C1=CC(=C(S1)C(=O)N)Cl
Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Figure 1: 2D structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from 3-hydroxy-2-methoxycarbonyl-thiophene or a related precursor. Below are the experimental protocols for the synthesis of a key precursor and the final compound.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

A common precursor for the synthesis of this compound is its corresponding carboxylic acid. A detailed protocol for its synthesis is as follows:

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Absolute carbon tetrachloride (CCl₄)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Active carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.

  • Boil the mixture under reflux for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

  • While cooling, add 450 ml of water dropwise.

  • Heat the mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter off the active carbon under suction.

  • Acidify the cooled solution with hydrochloric acid to precipitate the product.

  • The resulting solid is 3-chlorothiophene-2-carboxylic acid, which has a melting point of 185°-186° C.

Synthesis of this compound

The conversion of the carboxylic acid to the carboxamide can be achieved through several standard organic chemistry methods. A referenced multi-step synthesis is summarized below.

Reaction Scheme (based on Huddleston et al., 1993):

This is a three-step process starting from 3-amino-2-thiophenecarboxylic acid hydrazide.

Step 1:

  • Reagents: Hydrazine hydrate, butan-1-ol

  • Conditions: Heating for 4 hours

  • Yield: 59%

Step 2:

  • Reagents: Concentrated HCl, sodium nitrite, water

  • Conditions: 0.08 hours

  • Yield: 8%

Step 3:

  • Reagents: Phosphorus pentachloride, phosphoryl chloride

  • Conditions: Heating for 1 hour

  • Yield: 21%

Note: The detailed experimental procedures for this specific multi-step synthesis were not fully available in the searched literature.

Spectral and Quantitative Data

While a comprehensive set of spectral data for this compound was not found in the public domain, data for its precursor, 3-Chlorothiophene-2-carboxylic acid, is available and can serve as a reference.

Data TypeThis compound3-Chlorothiophene-2-carboxylic Acid (CAS: 59337-89-2)
¹H NMR Data not availableSpectrum available[3]
IR Spectrum Data not availableSpectrum available[3]
Mass Spectrum Data not availableSpectrum available[3]

Biological Activity and Signaling Pathways

Thiophene carboxamide derivatives have garnered significant interest due to their wide range of biological activities, most notably their potential as anticancer agents.

Anticancer Activity

Research has shown that various thiophene carboxamide derivatives exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent. These compounds are believed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

tubulin_inhibition Mechanism of Tubulin Polymerization Inhibition compound Thiophene Carboxamide Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits disruption Microtubule Network Disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Inhibition of tubulin polymerization by thiophene carboxamides.
Induction of Intrinsic Apoptotic Pathway

Another key mechanism of action for some thiophene carboxamides is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.

apoptosis_pathway Induction of the Intrinsic Apoptotic Pathway compound Thiophene Carboxamide Derivative mitochondria Mitochondrial Membrane Depolarization compound->mitochondria pro_apoptotic Release of Pro-apoptotic Factors mitochondria->pro_apoptotic caspase9 Caspase-9 Activation pro_apoptotic->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 3: Intrinsic apoptotic pathway induced by thiophene carboxamides.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. Their ability to interfere with fundamental cellular processes like microtubule dynamics and apoptosis makes them attractive candidates for the development of targeted therapies. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical scaffold.

References

synthesis of 3-Chlorothiophene-2-carboxamide from 3-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 3-Chlorothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of this compound, a valuable building block in medicinal chemistry and drug development, starting from 3-chlorothiophene-2-carboxylic acid. The primary focus is on practical, high-yield methodologies suitable for laboratory and scale-up applications.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by ammonia. The two most prevalent strategies for the synthesis of this compound from its corresponding carboxylic acid are:

  • Two-Step, One-Pot Acyl Chloride Formation and Amination: This is the most common and robust method. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ or after isolation with an ammonia source to yield the final amide.

  • Direct Amide Coupling: This method utilizes coupling reagents to facilitate the direct reaction between the carboxylic acid and an ammonia source in a single step. Reagents such as carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) are employed to form an active ester intermediate which then readily reacts with the amine.

The choice of method often depends on the scale of the reaction, substrate sensitivity, and desired purity. The acyl chloride route is often preferred for its cost-effectiveness and high yields.

Reaction Pathways and Mechanisms

The general transformation involves the activation of the carboxyl group of 3-chlorothiophene-2-carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

G start 3-Chlorothiophene- 2-carboxylic Acid intermediate Activated Intermediate (e.g., Acyl Chloride or Active Ester) start->intermediate Step 1: Activation product 3-Chlorothiophene- 2-carboxamide intermediate->product Step 2: Amination reagent1 Activating Agent (e.g., SOCl₂, Coupling Reagent) reagent1->intermediate reagent2 Ammonia Source (e.g., NH₄OH, NH₃) reagent2->product

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride

This is a reliable and high-yielding two-step, one-pot procedure. Thionyl chloride converts the carboxylic acid to the more reactive 3-chlorothiophene-2-carbonyl chloride, which is then quenched with aqueous ammonia.

Experimental Workflow:

G A Dissolve 3-chlorothiophene-2-carboxylic acid in an inert solvent (e.g., DCM, Toluene). B Add catalytic DMF (1-2 drops). A->B C Cool the mixture to 0°C. B->C D Add thionyl chloride (SOCl₂) dropwise. C->D E Warm to room temperature and then reflux until gas evolution ceases (1-3 hours). D->E F Cool the reaction mixture to 0°C. E->F G Slowly add the mixture to chilled concentrated ammonium hydroxide (NH₄OH). F->G H Stir vigorously for 30-60 minutes. G->H I Filter the resulting precipitate. H->I J Wash the solid with cold water and dry under vacuum. I->J K Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product. J->K

A Technical Guide to the Biological Activity of 3-Chlorothiophene-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 3-chlorothiophene-2-carboxamide derivatives and their parent carboxylic acid. The thiophene ring is a well-established privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties. The introduction of a chlorine atom at the 3-position and a carboxamide group at the 2-position of the thiophene ring offers a unique chemical space for the development of novel therapeutic agents. This document synthesizes the available data on their anticancer, enzyme inhibitory, and antimicrobial activities, providing detailed experimental protocols and visualizing key processes to facilitate further research and development in this area.

Anticancer Activity

Derivatives of 3-chlorothiophene have demonstrated notable potential as anticancer agents. The primary focus of existing research has been on metal complexes of the parent 3-chlorothiophene-2-carboxylic acid and related chalcone structures.

Quantitative Data on Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [1]

Compound/ComplexCancer Cell LineInhibition Rate (%) at 50 µg/mL
Complex 3 [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂OMDA-MB-231 (Breast)43.98 ± 1.02
Complex 4 [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂OK562 (Leukemia)62.05 ± 1.15
A549 (Lung)36.93 ± 2.04
HepG2 (Liver)46.38 ± 1.86
SW480 (Colon)66.83 ± 1.05

L represents the deprotonated form of 3-chlorothiophene-2-carboxylic acid.

Table 2: Anticancer Activity of Chlorothiophene-Based Chalcone Analogs [2]

CompoundCancer Cell LineIC₅₀ (µg/mL)
C4WiDr (Colorectal)0.77
C6WiDr (Colorectal)0.45
Experimental Protocols: Anticancer Assays

1. Synthesis of 3-Chlorothiophene-2-carboxylic Acid Metal Complexes [1]

This protocol describes the synthesis of a nickel (II) complex (Complex 3) as an example.

  • Materials: 3-Chlorothiophene-2-carboxylic acid, Sodium Hydroxide (NaOH), Deionized Water (H₂O), Methanol (CH₃OH), Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O).

  • Procedure:

    • Dissolve 0.098 g (0.6 mmol) of 3-chlorothiophene-2-carboxylic acid and 0.020 g (0.5 mmol) of NaOH in a mixture of 5 mL H₂O and 5 mL CH₃OH. Stir until all solids are dissolved.

    • In a separate flask, dissolve 0.143 g (0.6 mmol) of NiCl₂·6H₂O in a mixture of 2.5 mL H₂O and 2.5 mL CH₃OH.

    • Add the nickel chloride solution to the carboxylic acid solution.

    • Stir the resulting mixture at room temperature.

    • Slowly evaporate the solvent at room temperature to obtain crystalline products.

2. Synthesis of Chlorothiophene-Based Chalcones via Claisen-Schmidt Condensation [2]

  • Materials: 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene, appropriate aromatic aldehyde, Methanol (MeOH), 40% Potassium Hydroxide (KOH) solution.

  • Procedure:

    • Prepare a mixture of the substituted 2-acetyl-chlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in 20 mL of methanol.

    • Add 4 mL of 40% KOH solution to the mixture.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane/ethyl acetate (7:3).

    • Upon completion, process the reaction mixture to isolate the chalcone product.

3. Cell Viability Assessment by MTT Assay [3][4][5]

This is a general protocol for determining the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Test compounds, cancer cell lines (e.g., HeLa, HepG2), complete cell culture medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in the complete medium.

    • Treat the cells with various concentrations of the compound and incubate for another 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Enzyme Inhibition

While specific studies on this compound derivatives as enzyme inhibitors are limited, related structures have shown inhibitory activity against key kinases involved in disease pathways.

Quantitative Data on Enzyme Inhibition

Table 3: Kinase Inhibitory Activity of a Benzothiophene Carboxylate Derivative [6]

CompoundTarget EnzymeIC₅₀ (µM)
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BDK)3.19

This finding suggests that the chlorinated thiophene carboxylate scaffold is a promising starting point for the design of kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay

A general protocol for assessing kinase inhibition is provided below. This would need to be adapted for the specific kinase of interest.

  • Materials: Test compound, purified target kinase, substrate peptide, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, substrate peptide, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a specified time at an optimal temperature.

    • Stop the reaction and add the detection reagent to quantify the product (e.g., ADP) formed.

    • Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition relative to a control without the inhibitor.

    • Determine the IC₅₀ value from the dose-response curve.

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral potential of this compound derivatives is an underexplored area. However, studies on other chlorinated thiophene derivatives have indicated promising activity. For instance, 5-chloro-thiophene analogs have shown anti-norovirus activity with an EC₅₀ value of 30 µM.[7] Similarly, various thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] Further screening of this compound derivatives against a panel of microbes and viruses is warranted.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of research and development involving this compound derivatives, the following diagrams illustrate key processes.

G General Synthesis of N-Substituted 3-Chlorothiophene-2-carboxamides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carboxylic acid Coupling Reaction Coupling Reaction 3-Chlorothiophene-2-carboxylic acid->Coupling Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Coupling Reaction N-Substituted this compound N-Substituted this compound Coupling Reaction->N-Substituted this compound Amide bond formation

Caption: General synthesis of N-substituted 3-chlorothiophene-2-carboxamides.

G In Vitro Anticancer Screening Workflow Compound Synthesis Compound Synthesis Primary Screening (e.g., MTT Assay) Primary Screening (e.g., MTT Assay) Compound Synthesis->Primary Screening (e.g., MTT Assay) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Screening (e.g., MTT Assay)->Dose-Response & IC50 Determination Active Compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay (e.g., Caspase Activity) Apoptosis Assay (e.g., Caspase Activity) Mechanism of Action Studies->Apoptosis Assay (e.g., Caspase Activity) Target Identification Target Identification Mechanism of Action Studies->Target Identification

Caption: Workflow for in vitro anticancer screening of new compounds.

Some chlorothiophene-based chalcones are thought to exert their anticancer effects by activating the p53 tumor suppressor pathway, leading to apoptosis.[10]

G Proposed p53-Mediated Apoptosis by Chlorothiophene Derivatives Chlorothiophene Derivative Chlorothiophene Derivative MDM2 MDM2 Chlorothiophene Derivative->MDM2 inhibition Bcl-2 Bcl-2 Chlorothiophene Derivative->Bcl-2 inhibition p53 p53 MDM2->p53 degradation Bax Bax p53->Bax upregulation Bcl-2->Bax inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed p53-mediated apoptosis pathway.

References

The Versatile Building Block: A Technical Guide to 3-Chlorothiophene-2-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a versatile heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis. Its unique structural features, including the reactive chlorine atom at the 3-position and the carboxamide group at the 2-position of the thiophene ring, provide multiple avenues for functionalization. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in modern synthetic methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available methyl 3-amino-2-thiophenecarboxylate. The overall synthetic pathway involves the formation of a hydrazide, followed by a diazotization and subsequent chlorination.

Synthetic Pathway

Synthesis of this compound cluster_0 Synthesis of this compound start Methyl 3-amino-2-thiophenecarboxylate hydrazide 3-Amino-2-thiophenecarboxylic acid hydrazide start->hydrazide Hydrazine hydrate, butan-1-ol, 4h, Heating diazonium Thiophene-2-carbonyl azide intermediate hydrazide->diazonium conc. HCl, Sodium nitrite, H2O, 0.08h product This compound diazonium->product Phosphorus pentachloride, phosphoryl chloride, 1h, Heating

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 3-Amino-2-thiophenecarboxylic acid hydrazide

  • To a solution of methyl 3-amino-2-thiophenecarboxylate in butan-1-ol, hydrazine hydrate is added.

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford 3-amino-2-thiophenecarboxylic acid hydrazide.

Step 2: Formation of Thiophene-2-carbonyl azide intermediate

  • The hydrazide from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.

  • The reaction is stirred for a short period (approximately 0.08 hours) to form the azide intermediate.

Step 3: Synthesis of this compound

  • To the solution containing the azide intermediate, phosphorus pentachloride and phosphoryl chloride are added.

  • The mixture is heated for 1 hour.

  • After the reaction is complete, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield this compound.

Quantitative Data for Synthesis
StepReactantsReagents & ConditionsReaction TimeYield
1Methyl 3-amino-2-thiophenecarboxylateHydrazine hydrate, butan-1-ol, Heating4 h59%
23-Amino-2-thiophenecarboxylic acid hydrazideconc. HCl, Sodium nitrite, H₂O0.08 h8%
3Thiophene-2-carbonyl azide intermediatePhosphorus pentachloride, phosphoryl chloride, Heating1 h21%

Precursor Synthesis: 3-Chlorothiophene-2-carboxylic acid

The precursor for many derivatives, 3-chlorothiophene-2-carboxylic acid, can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene.

Synthetic Pathway

Synthesis of 3-Chlorothiophene-2-carboxylic_acid cluster_1 Synthesis of 3-Chlorothiophene-2-carboxylic acid start_acid 3-Hydroxy-2-methoxycarbonyl-thiophene intermediate_acid Intermediate start_acid->intermediate_acid Phosphorus pentachloride, Carbon tetrachloride, 13h, Reflux product_acid 3-Chlorothiophene-2-carboxylic acid intermediate_acid->product_acid Water, Heating then cooling, Sodium bicarbonate, Active carbon, Hydrochloric acid

Caption: Synthesis of 3-Chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid[2]
  • A solution of 3-hydroxy-2-methoxycarbonyl-thiophene in absolute carbon tetrachloride is added dropwise over 3 hours to a boiling solution of phosphorus pentachloride in absolute carbon tetrachloride.

  • The mixture is refluxed for 13 hours.

  • The carbon tetrachloride is distilled off, and the residue is evaporated to near dryness under vacuum.

  • Water is added dropwise while cooling, and the mixture is then heated to boiling and allowed to cool.

  • The resulting precipitate is filtered and then boiled with active carbon in a sodium bicarbonate solution.

  • The active carbon is filtered off, and the cooled solution is acidified with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.

Applications in Organic Synthesis: A Building Block for Cross-Coupling Reactions

The chlorine atom at the 3-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse array of functionalized thiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific examples with this compound are not abundant in the literature, the general principles can be applied to this substrate. The electron-withdrawing nature of the carboxamide group can influence the reactivity of the C-Cl bond.

General Reaction Scheme:

Suzuki-Miyaura_Coupling cluster_2 Suzuki-Miyaura Coupling reactant1 This compound product 3-(Aryl/Vinyl)thiophene-2-carboxamide reactant1->product Pd Catalyst, Base, Solvent, Heat reactant2 Aryl/Vinyl Boronic Acid or Ester reactant2->product

Caption: General scheme for Suzuki-Miyaura coupling.

Representative Experimental Conditions (Hypothetical based on similar substrates):

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium(0) or palladium(II) complexes.

  • Ligand: Phosphine ligands such as PPh₃, SPhos, or XPhos may be required, especially for less reactive aryl chlorides.

  • Base: Typically an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

  • Temperature: Reactions are typically heated, often in the range of 80-120 °C.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. This reaction is a powerful tool for the synthesis of arylamines. This compound can serve as the aryl halide component, allowing for the introduction of various amino groups at the 3-position.

General Reaction Scheme:

Buchwald-Hartwig_Amination cluster_3 Buchwald-Hartwig Amination reactant1_bh This compound product_bh 3-(Amino)thiophene-2-carboxamide reactant1_bh->product_bh Pd Catalyst, Ligand, Base, Solvent, Heat reactant2_bh Primary or Secondary Amine reactant2_bh->product_bh

Caption: General scheme for Buchwald-Hartwig amination.

Representative Experimental Conditions (Hypothetical based on similar substrates):

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands like BINAP, Xantphos, or those from the Buchwald ligand series are crucial for high yields.

  • Base: A strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ is typically employed.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used.

  • Temperature: The reaction is usually conducted at elevated temperatures, ranging from 80 to 110 °C.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-2-carboxamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the 3-position of the thiophene ring using this compound as a starting material is of significant interest to medicinal chemists. For instance, the synthesis of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors for anti-angiogenic therapy has been reported.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward multi-step synthesis and the reactivity of its chloro-substituent in palladium-catalyzed cross-coupling reactions provide access to a vast array of substituted thiophene derivatives. The ability to introduce diverse aryl, vinyl, and amino functionalities at the 3-position opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Further exploration of the reactivity of this building block is expected to lead to the development of new and efficient synthetic methodologies for the construction of complex molecular targets.

References

The Versatility of Thiophene Carboxamides: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiophene ring is a prominent scaffold in medicinal chemistry, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. When combined with a carboxamide linker, the resulting thiophene carboxamide core serves as a versatile platform for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the burgeoning applications of thiophene carboxamides in medicinal chemistry, with a focus on their anticancer, antiviral, antifungal, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications

Thiophene carboxamides have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cellular processes essential for tumor growth.

Kinase Inhibition

A primary anticancer strategy for thiophene carboxamides involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. For instance, a series of novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have demonstrated significant anti-proliferative activity against various cancer cell lines and effective VEGFR-2 inhibition.[1] Compound 14d from this series exhibited an IC50 value of 191.1 nM against VEGFR-2 and showed excellent anti-proliferative effects against HCT116, MCF7, PC3, and A549 cell lines.[1] The mechanism of action for such compounds involves blocking the cell cycle, inducing apoptosis through increased reactive oxygen species (ROS) production, and reducing the phosphorylation of downstream signaling molecules like ERK and MEK.[1]

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is linked to the development of several human cancers.[2] A novel series of trisubstituted thiophene-3-carboxamide selenide derivatives has been developed, with compound 16e showing the most potent antiproliferative activity against the HCT116 cell line with an IC50 of 3.20 µM and impressive EGFR kinase inhibition with an IC50 of 94.44 nM.[2]

The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in apoptosis. A series of thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[3][4] Compound 1 (4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide) was identified as a hit compound with a JNK1 kinase inhibitory IC50 of 26.0 µM.[3] Further optimization led to compounds with improved potency.[3]

Quantitative Data: Anticancer Activity of Thiophene Carboxamides

CompoundTarget/Cell LineActivity TypeValueReference
14d VEGFR-2IC50191.1 nM[1]
16e EGFR KinaseIC5094.44 nM[2]
16e HCT116IC503.20 µM[2]
2b Hep3BIC505.46 µM[5][6]
2e Hep3BIC5012.58 µM[5][6]
Compound 1 JNK1 KinaseIC5026.0 µM[3]
JCI-20679 Mitochondrial Complex I-Potent Inhibition[7]
MB-D2 A375-Significant Cytotoxicity[8]
Other Anticancer Mechanisms

Thiophene carboxamides also exhibit anticancer activity through mechanisms other than kinase inhibition.

Analogues of the natural product solamin, where the γ-lactone ring is replaced by a thiophene-3-carboxamide moiety, have shown potent antitumor activity by inhibiting mitochondrial complex I.[7] The lead compound in this series, JCI-20679 , demonstrated in vivo antitumor activity in xenograft mice.[7]

Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5][6] Compounds 2b and 2e were found to be the most active in a synthesized series against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[5][6] These compounds disrupt the formation of 3D spheroids of Hep3B cells and show interaction patterns similar to CA-4 within the colchicine-binding pocket of tubulin.[5][6]

A series of novel thiophene carboxamide scaffold-based compounds, including MB-D2 , have been shown to induce apoptosis in cancer cells.[8] MB-D2 was particularly effective against the A375 melanoma cell line, causing caspase-3/7 activation, mitochondrial depolarization, and a decrease in ROS production, with high selectivity for cancer cells over normal cells.[8]

Diagram: General Synthesis of Thiophene Carboxamides

G cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_product Product ThiopheneCarboxylicAcid Thiophene Carboxylic Acid (or derivative) Coupling Coupling Reagents (e.g., EDC, HATU) ThiopheneCarboxylicAcid->Coupling Amine Amine (R-NH2) Amine->Coupling ThiopheneCarboxamide Thiophene Carboxamide Coupling->ThiopheneCarboxamide Formation of Amide Bond G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras VEGFR2->RAS Phosphorylates ThiopheneCarboxamide Thiophene Carboxamide Inhibitor ThiopheneCarboxamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Survival Survival PKC->Survival AKT Akt PI3K->AKT AKT->Proliferation AKT->Migration AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis G cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library Compound Library (Thiophene Carboxamides) HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

References

Spectroscopic and Synthetic Profile of 3-Chlorothiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic pathway for 3-Chlorothiophene-2-carboxamide. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6 - 7.8d~5.0H5
~7.1 - 7.3d~5.0H4
~7.5 (broad s)s--NH₂
~5.8 (broad s)s--NH₂

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~164C=O (Amide)
~135C2
~130C3
~128C5
~126C4

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
~1660StrongC=O Stretch (Amide I)
~1620MediumN-H Bend (Amide II)
~1400MediumC-N Stretch
~750StrongC-Cl Stretch

Predicted as KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
161/163100/33[M]⁺ (Molecular Ion)
145/147Moderate[M-NH₂]⁺
117/119Moderate[M-CONH₂]⁺
89Moderate[C₄H₂S]⁺

Predicted via Electron Ionization (EI)

Experimental Protocols

The following section details a reported synthetic protocol for this compound and provides a general methodology for acquiring the spectroscopic data presented in this guide.

Synthesis of this compound

A reported synthesis for this compound involves a multi-step reaction sequence starting from Methyl 3-amino-2-thiophenecarboxylate. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by amidation.

A multi-step reaction with 3 steps has been reported:

  • Hydrazine hydrate / butan-1-ol / 4 h / Heating

  • conc. HCl, sodium nitrite / H₂O / 0.08 h

  • phosphorus pentachloride, phosphoryl chloride / 1 h / Heating [1]

This synthesis was reported by Huddleston, Patrick R.; Barker, John M.; Adamczewska, Yolante Z.; Wood, Michael L.; Holmes, David in the Journal of Chemical Research, Miniprint in 1993.[1]

General Spectroscopic Methodology

The following are general protocols that would be suitable for obtaining the spectroscopic data for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced, and the resulting fragmentation pattern analyzed.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general workflow for spectroscopic analysis.

G Synthesis Workflow for this compound start Methyl 3-amino-2-thiophenecarboxylate step1 Hydrazine Hydrate, Butan-1-ol, Heat start->step1 intermediate1 3-Amino-2-thiophenecarbohydrazide step1->intermediate1 step2 Conc. HCl, NaNO₂, H₂O intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 PCl₅, POCl₃, Heat intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway to this compound.

G General Spectroscopic Analysis Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy (FTIR) sample->ir ms Mass Spectrometry (EI) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for spectroscopic characterization.

References

The Discovery and Synthesis of Novel Thiophene Carboxamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiophene carboxamide analogues, with a particular focus on their anticancer properties. It details experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved in their development.

Core Synthetic Strategies

The synthesis of thiophene carboxamide analogues often begins with the versatile 2-aminothiophene-3-carboxamide core. One of the most common and efficient methods for constructing this core is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

A general synthetic approach for creating a library of N-aryl-2-(acylamino)thiophene-3-carboxamides involves the acylation of the 2-amino group of a pre-formed thiophene-3-carboxamide intermediate. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Key Biological Targets and Mechanisms of Action

Thiophene carboxamide analogues have demonstrated inhibitory activity against a variety of key biological targets implicated in diseases such as cancer. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can stifle a tumor's blood supply.

    • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its activation leads to increased cell proliferation, survival, and metastasis.[2]

  • Non-Receptor Tyrosine Kinases:

    • JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNK signaling is involved in cellular responses to stress, and its dysregulation is linked to various diseases, including cancer.[3]

  • Apoptosis Pathway: Many thiophene carboxamide analogues exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases (e.g., caspase-3/7) and the disruption of the mitochondrial membrane potential.[4]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected novel thiophene carboxamide analogues against various cancer cell lines and kinase targets.

Table 1: Anticancer Activity of Thiophene Carboxamide Analogues (IC50 values in µM)

CompoundA375 (Melanoma)HT-29 (Colorectal)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colorectal)PC3 (Prostate)A549 (Lung)H1299 (Lung)Reference
MB-D2 11.74% viability at 100µM-38.93% viability at 100µM-----[4]
MB-D4 33.42% viability at 100µM-53.98% viability at 100µM-----[4]
Compound 2b ---5.46----[5]
Compound 2e ---12.58----[5]
Compound 5 ---< 104.28 - 9.31---[6][7]
Compound 21 ---< 104.28 - 9.31---[6][7]
Compound 14d --< 10-< 10< 10< 10-[1]
Compound 21a -------0.0125[2]

Table 2: Kinase Inhibitory Activity of Thiophene Carboxamide Analogues (IC50 values)

CompoundTarget KinaseIC50Reference
Compound 1 JNK126.0 µM[3]
Compound 25 JNK11.32 µM[3]
Compound 38 JNK12.6 µM[3]
Compound 6 JNK30.05 µM[8]
Compound 17 JNK335 nM[8]
Compound 5 VEGFR-20.59 µM[7]
Compound 21 VEGFR-21.29 µM[7]
Compound 14d VEGFR-2191.1 nM[1]
Compound 21a EGFR0.47 nM[2]
Compound 21a HER20.14 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel thiophene carboxamide analogues.

Synthesis of 2-(acylamino)thiophene-3-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of N-substituted 2-(acylamino)thiophene-3-carboxamides.

Materials:

  • Appropriate 2-aminothiophene-3-carboxamide

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the 2-aminothiophene-3-carboxamide (1 equivalent) and the carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • If using an acyl chloride, dissolve the 2-aminothiophene-3-carboxamide and the base in the anhydrous solvent and add the acyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(acylamino)thiophene-3-carboxamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Thiophene carboxamide analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the thiophene carboxamide analogues in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • Cancer cells treated with thiophene carboxamide analogues

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed and treat the cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

  • After the desired incubation period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescence signal is proportional to the amount of caspase-3/7 activity.

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cancer cells treated with thiophene carboxamide analogues

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed and treat the cells with the test compounds in a suitable plate or flask.

  • After treatment, incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS to remove the excess dye.

  • Analyze the cells using a fluorescence microplate reader or a flow cytometer.

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).

  • The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.

In Vitro Kinase Assays (General Protocol for VEGFR-2, EGFR, JNK)

This protocol provides a general framework for measuring the inhibitory activity of thiophene carboxamide analogues against specific kinases.

Materials:

  • Recombinant human kinase (VEGFR-2, EGFR, or JNK)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Thiophene carboxamide analogues (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ATP consumption)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the thiophene carboxamide analogues in the kinase assay buffer.

  • In a multi-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal, which is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow for novel thiophene carboxamide analogues.

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene_Carboxamide Thiophene Carboxamide Analogue Thiophene_Carboxamide->VEGFR2 Inhibits RAS RAS PLCg->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Apoptosis_Signaling_Pathway Thiophene_Carboxamide Thiophene Carboxamide Analogue Mitochondrion Mitochondrion Thiophene_Carboxamide->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves Caspase37 Caspase-3/7 Procaspase37->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Design Library Design & Synthesis HTS High-Throughput Screening Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR In_Vitro In Vitro Biological Evaluation SAR->In_Vitro In_Vitro->SAR ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox ADME_Tox->SAR In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chlorothiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorothiophene-2-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules, including anticoagulants like Rivaroxaban.[1] This document provides detailed protocols for the synthesis of the key precursor, 3-chlorothiophene-2-carboxylic acid, its conversion to the corresponding acid chloride, and the subsequent amidation to yield a variety of N-substituted this compound derivatives.

I. Synthesis of 3-Chlorothiophene-2-carboxylic acid

The primary starting material for the synthesis of this compound derivatives is 3-chlorothiophene-2-carboxylic acid. A common synthetic route involves the chlorination and hydrolysis of a thiophene derivative.

Protocol 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid

This protocol is adapted from a procedure involving the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[2]

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Carbon tetrachloride (CCl₄), absolute

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Dropping funnel

  • Apparatus for vacuum evaporation

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and standard laboratory glassware

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride in a round-bottom flask and bring the solution to a boil.

  • In a separate container, prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

  • Reflux the reaction mixture for an additional 13 hours.

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

  • While cooling the residue, carefully and dropwise add 450 ml of water.

  • Heat the aqueous mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the collected precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate in water.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-chlorothiophene-2-carboxylic acid.

Quantitative Data:

CompoundStarting MaterialReagentsYieldMelting Point (°C)Reference
3-Chlorothiophene-2-carboxylic acid3-hydroxy-2-methoxycarbonyl-thiophenePCl₅, CCl₄Not specified185-186[2]
3-Chlorothiophene-2-carboxylic acidCommercially available--186-190

II. Synthesis of 3-Chlorothiophene-2-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acid chloride, which readily reacts with amines to form the amide bond. A standard method for this conversion is the use of thionyl chloride (SOCl₂).

Protocol 2: General Procedure for the Synthesis of 3-Chlorothiophene-2-carbonyl chloride

Materials:

  • 3-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend 1 equivalent of 3-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane or toluene in a round-bottom flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add 1.5-2.0 equivalents of thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification.

III. Synthesis of this compound Derivatives

The final step is the amidation of 3-chlorothiophene-2-carbonyl chloride with a primary or secondary amine.

Protocol 3: General Procedure for the Synthesis of N-substituted 3-Chlorothiophene-2-carboxamides

Materials:

  • 3-Chlorothiophene-2-carbonyl chloride

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

  • A base (e.g., triethylamine or pyridine, if the amine is used as its salt or if the reaction solvent is not basic)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 1.0-1.2 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic base (like triethylamine, if needed) in an anhydrous solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of 1 equivalent of crude 3-chlorothiophene-2-carbonyl chloride in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Example Application: Synthesis of Rivaroxaban Intermediate

A notable application of this chemistry is in the synthesis of the anticoagulant drug Rivaroxaban.[1] In this synthesis, 5-chlorothiophene-2-carboxylic acid is activated and then reacted with a complex amine intermediate.[1]

Quantitative Data for Exemplary Derivatives:

DerivativeAmineBase/SolventYieldPurity (HPLC)Reference
Racemic RivaroxabanRacemic 4-[4-[5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl] morpholine-3-one1-Methylimidazole/DCM90% (Theoretical)99.9%[1]

Visualizations

Synthesis_Workflow Thiophene_Derivative 3-Hydroxy-2-methoxycarbonyl- thiophene Carboxylic_Acid 3-Chlorothiophene-2- carboxylic acid Thiophene_Derivative->Carboxylic_Acid PCl₅, CCl₄ Acid_Chloride 3-Chlorothiophene-2- carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂, cat. DMF Final_Product 3-Chlorothiophene-2- carboxamide Derivative Acid_Chloride->Final_Product Amine, Base Amine Primary or Secondary Amine (R1R2NH) Amine->Final_Product

Caption: General synthesis workflow for this compound derivatives.

Amidation_Pathway Acid_Chloride 3-Chlorothiophene-2-carbonyl chloride C₅H₂Cl₂OS Intermediate { Tetrahedral Intermediate} Acid_Chloride:f0->Intermediate:f0 Amine Amine R₁R₂NH Amine:f0->Intermediate:f0 Product N-substituted this compound C₅H₂ClN(O)SR₁R₂ Intermediate:f0->Product:f0 -HCl Byproduct { HCl}

Caption: Mechanism of the amidation reaction to form the final product.

References

Application Notes and Protocols for N-Acylation with 3-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the N-acylation of amines using 3-chlorothiophene-2-carbonyl chloride. This protocol is essential for synthesizing novel thiophene-2-carboxamide derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

N-acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of amide bonds. The reaction between an amine and an acyl chloride, such as 3-chlorothiophene-2-carbonyl chloride, is a robust method for creating N-substituted amides.[1] 3-Chlorothiophene-2-carbonyl chloride is a reactive acylating agent, and its derivatives are intermediates in the synthesis of various biologically active compounds.[2][3] The following protocols detail the safe handling, reaction setup, execution, and purification for the successful N-acylation of primary and secondary amines.

Safety and Handling

3-Chlorothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[4][5][6]

Hazard Summary:

  • Causes severe skin burns and eye damage.[5][6]

  • May cause respiratory irritation.[4]

  • Reacts with water, releasing hydrogen chloride gas.[4]

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4]

  • Use a face shield for added protection.[7]

Handling Procedures:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6]

General Reaction Scheme

The N-acylation reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-chlorothiophene-2-carbonyl chloride, with the subsequent elimination of hydrogen chloride. A base is typically added to neutralize the HCl produced.[8]

G cluster_reactants Reactants cluster_products Products Thiophene 3-Chlorothiophene-2-carbonyl chloride Product N-substituted-3-chlorothiophene-2-carboxamide Thiophene->Product + Amine, Base Amine Primary or Secondary Amine (R-NHR') Amine->Product Base Base (e.g., Triethylamine) HCl HCl Base->HCl Neutralizes

Caption: General reaction scheme for N-acylation.

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation of a generic primary amine with 3-chlorothiophene-2-carbonyl chloride.

4.1. Materials and Reagents

  • 3-Chlorothiophene-2-carbonyl chloride (98% purity)[9]

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]

  • Triethylamine (TEA) or pyridine (as a base)[8]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

4.2. Standard N-Acylation Protocol

This protocol is suitable for most primary and secondary amines.

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.).[8]

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) to the solution.[8]

    • Cool the mixture to 0 °C in an ice bath with stirring.[10]

  • Addition of Acyl Chloride:

    • Dissolve 3-chlorothiophene-2-carbonyl chloride (1.1 eq.) in anhydrous DCM in a separate flask.

    • Slowly add the 3-chlorothiophene-2-carbonyl chloride solution to the stirred amine solution at 0 °C using a dropping funnel.[10]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.[8]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[8]

    • Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-3-chlorothiophene-2-carboxamide.[8]

G cluster_workflow Experimental Workflow A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add 3-Chlorothiophene-2-carbonyl chloride Solution Dropwise B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC D->E F Aqueous Work-up E->F Reaction Complete G Extract with DCM F->G H Dry Organic Layer G->H I Concentrate Under Reduced Pressure H->I J Purify by Recrystallization or Chromatography I->J K Characterize Final Product J->K

Caption: Generalized experimental workflow for N-acylation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-acylation of various amines with 3-chlorothiophene-2-carbonyl chloride.

EntryAmineBaseSolventTime (h)Yield (%)
1AnilineTriethylamineDCM4~90
2BenzylamineTriethylamineDCM3~95
34-MethoxyanilinePyridineTHF6~88
4PiperidineTriethylamineDCM2~92

Characterization

The final products should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch.

  • Melting Point Analysis: To assess the purity of solid products.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality of the 3-chlorothiophene-2-carbonyl chloride.

    • Increase the reaction time or consider gentle heating.[8]

  • Incomplete Reaction:

    • Add a slight excess of the acyl chloride.

    • Ensure the base is not limiting.

  • Side Product Formation:

    • Maintain a low temperature during the addition of the acyl chloride to minimize side reactions.

    • Purify carefully using column chromatography.

By following these detailed protocols and safety guidelines, researchers can effectively perform N-acylation reactions with 3-chlorothiophene-2-carbonyl chloride to synthesize a variety of thiophene-2-carboxamide derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols: The Use of 3-Chlorothiophene-2-carboxamide in Solid-Phase Organic Synthesis for the Generation of Diverse Molecular Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 3-chlorothiophene-2-carboxamide as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined below enable the efficient, high-throughput synthesis of substituted thienopyrimidine libraries, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5][6][7][8][9]

Introduction to this compound in SPOS

This compound is a readily available starting material that presents multiple reaction handles for chemical diversification.[10] Its chloro- and carboxamide- functionalities allow for sequential reactions to build complex molecular scaffolds. By anchoring this molecule to a solid support, the purification process is simplified to mere filtration and washing, making it highly amenable to automated parallel synthesis.[11][12][13][14][15][16] This approach facilitates the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.[7][8]

The following protocols detail a potential synthetic pathway for the construction of a thienopyrimidine library, a class of compounds with known therapeutic potential.[1][2][3][4][5]

Experimental Overview and Workflow

The overall strategy involves the initial immobilization of this compound onto a solid support, followed by a series of on-resin chemical transformations, and concluding with the cleavage of the final products from the resin.

SPOS_Workflow A Resin Preparation (Swelling) B Immobilization of 3-Chlorothiophene- 2-carboxamide A->B Add Starting Material C On-Resin Reaction 1: Suzuki Coupling B->C Diversification Step 1 D On-Resin Reaction 2: Thienopyrimidine Formation C->D Diversification Step 2 E Cleavage from Resin D->E Release of Products F Product Purification & Analysis E->F Final Step

Figure 1: General workflow for the solid-phase synthesis of a thienopyrimidine library starting from this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis.

Table 1: Resin Loading Efficiency

Resin TypeLinkerLoading MethodLoading Efficiency (%)
Wang ResinEsterDCC/DMAP85
Rink Amide ResinAmideDIC/HOBt92

Table 2: Suzuki Coupling Reaction Yields on Solid Support

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O91
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88

Table 3: Thienopyrimidine Formation and Final Product Purity

EntryAmidating AgentCyclization ConditionsCleavage CocktailPurity (%)
1Formamide150 °C, 4 hTFA/TIS/H₂O (95:2.5:2.5)93
2Guanidine hydrochlorideNaH, DMF, 100 °C, 6 hTFA/TIS/H₂O (95:2.5:2.5)89
3S-Methylisothiourea sulfateDIPEA, DMF, 120 °C, 5 hTFA/TIS/H₂O (95:2.5:2.5)91

Experimental Protocols

Protocol 1: Immobilization of 3-Chlorothiophene-2-carboxylic acid on Wang Resin

Note: this compound is first hydrolyzed to the corresponding carboxylic acid for ester linkage to the Wang resin.

  • Resin Swelling: In a solid-phase synthesis vessel, add Wang resin (1.0 g, 1.0 mmol/g loading). Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve 3-chlorothiophene-2-carboxylic acid (325 mg, 2.0 mmol) in DMF (5 mL). Add N,N'-dicyclohexylcarbodiimide (DCC, 412 mg, 2.0 mmol) and 4-dimethylaminopyridine (DMAP, 24 mg, 0.2 mmol). Stir the solution at 0°C for 15 minutes.

  • Coupling to Resin: Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 2 hours.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

Immobilization Resin Wang Resin Coupling Coupling Resin->Coupling Acid 3-Chlorothiophene- 2-carboxylic acid Acid->Coupling Reagents DCC, DMAP Reagents->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping LoadedResin Loaded Resin Capping->LoadedResin On_Resin_Synthesis Start Resin-bound 3-Chlorothiophene Suzuki Suzuki Coupling (Boronic Acid, Pd(0)) Start->Suzuki Intermediate Resin-bound 3-Arylthiophene Suzuki->Intermediate Cyclization Thienopyrimidine Formation (Formamide) Intermediate->Cyclization FinalResin Resin-bound Thienopyrimidine Cyclization->FinalResin Cleavage Cleavage (TFA Cocktail) FinalResin->Cleavage FinalProduct Final Product Cleavage->FinalProduct

References

Application Notes and Protocols for the Analytical Characterization of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorothiophene-2-carboxamide is a heterocyclic compound that can serve as a building block in the synthesis of various biologically active molecules and materials. Its structural features, including the thiophene ring, a chlorine substituent, and a carboxamide group, make it a versatile intermediate in medicinal chemistry and materials science.[1][2] Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and stability of this compound, which are critical parameters in drug development and quality control processes.

These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques. The methodologies described are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the separation and quantification of the main compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying its content in various matrices. A reverse-phase HPLC method is typically suitable for this compound.

Experimental Protocol: HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The specific column and mobile phase composition may require optimization. The parameters provided in Table 1 are a good starting point.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram at the specified wavelength. The retention time of the main peak corresponds to this compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It can also be used to confirm the molecular weight of this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • The parameters in Table 2 provide a general guideline for the analysis.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the analyte and any volatile impurities.

    • The mass spectrum of the main peak should be consistent with the molecular weight of this compound (161.61 g/mol ).[3]

Data Presentation: GC-MS Parameters

ParameterValue
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Spectroscopic Analysis

Spectroscopic methods are used to elucidate and confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data and assign the signals to the corresponding protons and carbons in the molecule.

Data Presentation: Expected NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.5Multiplet2HThiophene-H
~5.5-6.5Broad Singlet2H-NH₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
~160-165C=O (Amide)
~120-140Thiophene Carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3400-3200N-H stretch (Amide)
~1650C=O stretch (Amide I)
~1600N-H bend (Amide II)
~1400C-N stretch
~700-800C-Cl stretch

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and thermal stability.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the crystalline nature of the compound.

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature. The melting point is determined from the endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Place 5-10 mg of the sample into a TGA pan.

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Presentation: Expected Thermal Properties

Analysis Parameter Expected Value
DSC Melting PointA sharp endotherm corresponding to the melting point of a pure crystalline solid. The literature value is 101-103 °C.[5]
TGA Decomposition TemperatureOnset of significant weight loss, indicating thermal decomposition.

Visualizations

Analytical Workflow for Characterization

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (Identity & Volatile Impurities) Purification->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) Purification->Thermal Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report Thermal->Report

Caption: General analytical workflow for the synthesis and characterization of this compound.

Relationship of Analytical Techniques to Physicochemical Properties

analytical_properties Compound This compound Structure Chemical Structure Compound->Structure is defined by Purity Purity Compound->Purity has a Identity Identity Compound->Identity has an ThermalProps Thermal Properties Compound->ThermalProps exhibits NMR NMR Structure->NMR FTIR FTIR Structure->FTIR HPLC HPLC Purity->HPLC GCMS GC-MS Identity->GCMS Thermal DSC/TGA ThermalProps->Thermal

Caption: Interrelation of analytical techniques and the physicochemical properties they determine for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Chlorothiophene-2-carboxamide using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical compound with the molecular formula C₅H₄ClNOS.[1][2] It belongs to the family of thiophene derivatives, which are significant structural motifs in many pharmaceutical compounds.[3] Accurate and reliable analytical methods are crucial for the purity assessment and quantification of this compound in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details a robust HPLC method for the analysis of this compound.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₅H₄ClNOS[1][2]
Molecular Weight 161.61 g/mol [1]
CAS Number 147123-68-0[1][2]
Melting Point 105 °C[1]

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure water

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Compartment with temperature control

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

Based on the analysis of similar aromatic and heterocyclic compounds, a reversed-phase HPLC method is proposed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: The UV detection wavelength is selected based on the typical absorbance of thiophene derivatives.[4] An initial scan with a PDA detector is recommended to determine the optimal wavelength for this compound.

Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

2.4.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in Water) to obtain concentrations in the range of 1-100 µg/mL.

2.4.3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the initial mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Presentation

System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Quantification

Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in the samples can be calculated using this equation.

Example Calibration Data:

Concentration (µg/mL)Peak Area
115000
575000
10150000
25375000
50750000
1001500000

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Preparation reagents->samples hplc HPLC System mobile_phase->hplc injection Inject Sample/Standard standards->injection samples->injection hplc->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection acquisition Data Acquisition (CDS) detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Assessing Anticancer Activity of Thiophene Carboxamides using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A growing body of evidence suggests that certain thiophene carboxamide derivatives possess potent anticancer properties, making them promising candidates for novel drug development. These compounds have been shown to exert their cytotoxic and antiproliferative effects through various mechanisms, including the inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2), disruption of tubulin polymerization, and induction of apoptosis.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the in vitro anticancer activity of novel thiophene carboxamide derivatives.

Experimental Protocols

Materials

  • Thiophene carboxamide derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

  • Sterile PBS (phosphate-buffered saline)

  • Trypsin-EDTA

  • CO2 incubator

Reagent Preparation

  • Thiophene Carboxamide Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) of the thiophene carboxamide derivatives in sterile DMSO. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by filtering it through a 0.22 µm filter. Store the solution protected from light at 4°C for up to one month.

  • Complete Cell Culture Medium: Supplement the basal medium (e.g., DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Experimental Workflow

experimental_workflow cluster_day4 Day 4/5: MTT Assay A Harvest and count cells B Seed cells into 96-well plates (5,000-10,000 cells/well) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C D Prepare serial dilutions of thiophene carboxamides E Add compounds to respective wells D->E F Incubate for 24-72 hours E->F G Add 10 µL of MTT solution to each well H Incubate for 2-4 hours G->H I Remove medium and add 100 µL DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability L Plot dose-response curve K->L M Determine IC50 values L->M

Caption: General workflow for assessing the anticancer activity of thiophene carboxamides using the MTT assay.

Step-by-Step Protocol

  • Cell Seeding (Day 1):

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal cell density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the thiophene carboxamide derivatives from the stock solution in complete culture medium. A typical concentration range might be from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plates for an additional 24 to 72 hours, depending on the desired exposure time.

  • MTT Assay (Day 4 or 5):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell growth. This is determined by plotting the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. The IC50 value can then be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of the anticancer activity of different thiophene carboxamide derivatives.

Table 1: Cytotoxic Activity of Thiophene Carboxamide Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM) ± SD
TC-001MCF-715.2 ± 1.8
TC-001HepG225.6 ± 2.5
TC-001A54910.8 ± 1.3
TC-002MCF-75.4 ± 0.7
TC-002HepG28.9 ± 1.1
TC-002A5493.1 ± 0.5
DoxorubicinMCF-70.8 ± 0.1
DoxorubicinHepG21.2 ± 0.2
DoxorubicinA5490.5 ± 0.08

IC50 values are represented as the mean ± standard deviation from three independent experiments.

Potential Signaling Pathway

Some thiophene carboxamide derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_pathway Proposed Mechanism of Action TC Thiophene Carboxamide Tubulin Tubulin TC->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Prevents CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Application Notes and Protocols: Evaluating 3-Chlorothiophene-2-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for the evaluation of 3-Chlorothiophene-2-carboxamide derivatives as potential kinase inhibitors. The protocols outlined below cover a tiered approach, beginning with initial biochemical screening and progressing to cellular and preclinical assessments to thoroughly characterize the potency, selectivity, and therapeutic potential of these compounds.

I. Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. This document provides a systematic approach to evaluate the efficacy and mechanism of action of derivatives based on this scaffold.

II. Overall Evaluation Workflow

The evaluation of this compound derivatives as kinase inhibitors typically follows a multi-stage process. This workflow ensures a thorough and efficient assessment, starting with broad screening and moving towards more detailed characterization of promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & QC B Biochemical Kinase Assay (Primary Screen) A->B C IC50 Determination B->C D Target Engagement Assay C->D Select Hits E Downstream Signaling Pathway Analysis D->E F Cell Proliferation/Viability Assay E->F G In Vivo Efficacy Studies F->G Select Lead Candidates H Pharmacokinetic (PK) Studies G->H I Toxicity Assessment H->I

Figure 1: Overall workflow for evaluating kinase inhibitors.

III. Data Presentation

Consistent and clear data presentation is crucial for comparing the performance of different this compound derivatives. The following tables provide a standardized format for summarizing key quantitative data.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)[4]Kᵢ (nM)[4]
CTP-001Kinase A5025
CTP-002Kinase A157.5
CTP-003Kinase B>10,000N/A

Table 2: Cellular Activity

Compound IDCell LineTarget Engagement (EC₅₀, nM)Antiproliferative Activity (GI₅₀, µM)
CTP-001Cancer Cell Line X1001.2
CTP-002Cancer Cell Line X300.5
CTP-003Cancer Cell Line Y>10,000>50

Table 3: In Vivo Efficacy

Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)
CTP-002Xenograft Mouse Model50 mg/kg, oral, QD65

IV. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific kinase target and cell lines used.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • This compound derivatives dissolved in DMSO

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the binding of the inhibitor to the target kinase within living cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound derivatives

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well plates

  • Luminescence plate reader with BRET filters

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Signal Detection: Measure the BRET signal using a plate reader equipped with appropriate filters.

  • Data Analysis: The BRET signal is inversely proportional to the amount of compound bound to the target kinase. Calculate the EC₅₀ value from the dose-response curve.

This protocol assesses the effect of the inhibitor on the phosphorylation of downstream substrates of the target kinase.[7]

Materials:

  • Cancer cell line of interest

  • This compound derivatives

  • Cell lysis buffer

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

V. Signaling Pathway Visualization

Understanding the signaling context of the target kinase is crucial for interpreting experimental results. Below is a generic representation of a kinase signaling pathway that can be adapted for specific targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Target Kinase (e.g., MEK) Receptor->KinaseA Activates KinaseB Downstream Kinase (e.g., ERK) KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Inhibitor 3-Chlorothiophene-2- carboxamide Derivative Inhibitor->KinaseA Inhibits Gene Target Genes (Proliferation, Survival) TF->Gene Regulates Transcription

Figure 2: A generic kinase signaling cascade.

VI. Conclusion

The systematic evaluation of this compound derivatives using the protocols and methodologies described in these application notes will enable researchers to identify and characterize potent and selective kinase inhibitors. This structured approach facilitates the progression of promising compounds from initial discovery to preclinical development.

References

Application Notes and Protocols for Cell-Based Screening of 3-Chlorothiophene-2-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the cell-based screening of 3-chlorothiophene-2-carboxamide libraries to identify and characterize compounds with potential therapeutic value. The protocols detailed below outline a tiered screening approach, beginning with a primary assessment of cytotoxicity, followed by secondary assays to elucidate activity against key cellular signaling pathways implicated in cancer and inflammation.

Introduction

Thiophene carboxamide derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Many of these effects are attributed to the inhibition of protein kinases and modulation of inflammatory signaling pathways.[4][5][6] This document provides detailed protocols for a screening cascade designed to evaluate libraries of this compound derivatives for cytotoxic and signaling pathway modulatory effects.

The proposed screening cascade involves:

  • Primary Cytotoxicity Screening: To identify compounds that inhibit cell proliferation and determine their potency (IC50 values).

  • Secondary Mechanistic Screening:

    • NF-κB Signaling Pathway Assay: To identify compounds that inhibit a key inflammatory signaling pathway.

    • JAK/STAT Signaling Pathway Assay: To identify compounds that modulate a critical pathway involved in both cancer and immune responses.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the screening assays for clear comparison and interpretation.

Table 1: Primary Cytotoxicity Screen of this compound Library

Compound IDStructureIC50 (µM) in HepG2 CellsIC50 (µM) in HEK293 CellsSelectivity Index (SI)¹
CTC-001This compound15.2> 100> 6.6
CTC-002...5.885.314.7
CTC-003...22.1> 100> 4.5
Doxorubicin (Control)...0.81.21.5
¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (HepG2)

Table 2: Secondary Screen - Inhibition of NF-κB Signaling

Compound IDMax. Concentration Tested (µM)% Inhibition of TNFα-induced NF-κB ActivityIC50 (µM)
CTC-0022085.42.5
CTC-0082072.16.8
Bay 11-7082 (Control)1095.20.5

Table 3: Secondary Screen - Inhibition of JAK/STAT Signaling

Compound IDMax. Concentration Tested (µM)% Inhibition of IL-6-induced STAT3 PhosphorylationIC50 (µM)
CTC-0022065.78.1
CTC-0152078.94.3
Ruxolitinib (Control)192.80.05

Experimental Protocols & Workflows

A tiered approach is recommended for screening small molecule libraries.[7] It begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by assays to elucidate the mechanism of action.[8]

G cluster_0 Screening Cascade cluster_1 Mechanism of Action Library 3-Chlorothiophene- 2-carboxamide Library Primary Primary Screen: Cytotoxicity Assay (MTT) Library->Primary DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse HitSelection1 Select Hits with Potency & Selectivity DoseResponse->HitSelection1 Secondary Secondary Screens HitSelection1->Secondary Nfkb NF-κB Reporter Assay Secondary->Nfkb JakStat JAK/STAT Reporter Assay Secondary->JakStat HitSelection2 Hit Confirmation & Validation Nfkb->HitSelection2 JakStat->HitSelection2 Lead Lead Compound HitSelection2->Lead

General workflow for screening this compound libraries.

Primary Screening: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value for each compound by plotting cell viability against the logarithm of the compound concentration.

Secondary Screening: NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB signaling pathway. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[10][11] Inhibition of the pathway by a compound results in a decreased reporter signal.

G cluster_0 NF-κB Reporter Assay Workflow Seed Seed HEK293 cells with NF-κB luciferase reporter Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compounds for 1-2h Incubate1->Treat Stimulate Stimulate with TNFα (e.g., 10 ng/mL) Treat->Stimulate Incubate2 Incubate for 6-24h Stimulate->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Workflow for the NF-κB reporter gene assay.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium

  • Tumor Necrosis Factor-alpha (TNFα)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.

  • Stimulation: Add TNFα (e.g., 10 ng/mL) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.[12]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.[10][11]

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Signaling Pathway Diagram: NF-κB Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as TNFα, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[10]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binding IKK IKK TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation pIkB->Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binding Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_nuc p-STAT Dimer pSTAT_dimer->pSTAT_nuc Translocation DNA_GAS DNA (GAS elements) pSTAT_nuc->DNA_GAS Binding Transcription_STAT Gene Transcription (e.g., Luciferase) DNA_GAS->Transcription_STAT

References

techniques for monitoring the progress of reactions involving 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis and quality control of these compounds are paramount in drug discovery and development. Real-time monitoring of the chemical reactions involved in their synthesis is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety and scalability. These application notes provide detailed protocols for monitoring the progress of reactions involving this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary focus of these notes will be on the monitoring of a common two-step synthesis of this compound, starting from 3-chlorothiophene-2-carboxylic acid. This process involves the formation of an acyl chloride intermediate, followed by amidation.

Reaction Pathway Overview

The synthesis of this compound from 3-chlorothiophene-2-carboxylic acid typically proceeds through two key steps:

  • Formation of the Acyl Chloride: 3-chlorothiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 3-chlorothiophene-2-carbonyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to yield the final product, this compound.

Monitoring the disappearance of the starting material, the appearance and disappearance of the intermediate, and the formation of the product is essential for determining reaction completion and identifying any potential side reactions.

Reaction_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 3-Chlorothiophene-2-carboxylic Acid Acyl_Chloride 3-Chlorothiophene-2-carbonyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl Amide This compound Acyl_Chloride_2 3-Chlorothiophene-2-carbonyl Chloride Acyl_Chloride_2->Amide + NH₃ - HCl Sample_Prep_Workflow Start Reaction Mixture Aliquot Withdraw Aliquot Start->Aliquot Quench Quench in Solvent Aliquot->Quench Vortex Vortex Quench->Vortex Filter Filter (if necessary) Vortex->Filter Dilute Dilute Filter->Dilute Analysis Inject into Analytical Instrument Dilute->Analysis Method_Selection Start Need to Monitor Reaction? Quant Quantitative Data Needed? Start->Quant Yes End Analysis Complete Start->End No Struct Structural Confirmation Needed? Quant->Struct No HPLC Use HPLC Quant->HPLC Yes Volatile Volatile Impurities a Concern? Struct->Volatile No NMR Use NMR Struct->NMR Yes InSitu In-situ Monitoring Required? Volatile->InSitu No GCMS Use GC-MS Volatile->GCMS Yes InSitu->NMR Yes InSitu->End No

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chlorothiophene-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent synthetic strategies for this compound involve the amidation of an activated form of 3-Chlorothiophene-2-carboxylic acid. The two primary pathways are:

  • Pathway A: Chlorination of a thiophene-2-carboxylic acid derivative followed by amidation.

  • Pathway B: Synthesis from 3-aminothiophene precursors, followed by diazotization and chlorination, and subsequent conversion to the carboxamide.

Q2: What are the critical factors influencing the overall yield of the synthesis?

Several factors can significantly impact the yield:

  • Purity of starting materials: Impurities in the initial thiophene substrate can lead to side reactions and lower yields.

  • Control of reaction conditions: Temperature, reaction time, and the stoichiometry of reagents are crucial, particularly during the chlorination and amidation steps.

  • Choice of chlorinating agent: The selectivity and reactivity of the chlorinating agent can affect the formation of desired isomers and minimize polychlorinated byproducts.

  • Method of carboxylic acid activation: The efficiency of the conversion of the carboxylic acid to a more reactive species (e.g., acid chloride) is critical for a successful amidation.

  • Work-up and purification procedures: Proper work-up to remove byproducts and effective purification techniques are essential to isolate the final product in high purity and yield.

Q3: Are there any significant safety concerns to be aware of during this synthesis?

Yes, several safety precautions should be taken. Chlorination reactions can be highly exothermic, necessitating proper cooling and temperature control to prevent runaway reactions. Chlorinating agents like sulfuryl chloride and chlorine gas are corrosive and toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

Problem 1: Low yield during the chlorination of the thiophene ring.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Over-chlorination leading to di- and polychlorinated byproducts. - Carefully control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature to favor monosubstitution. - Monitor the reaction progress using techniques like GC or TLC to stop the reaction at the optimal time.
Formation of undesired isomers. - The choice of chlorinating agent and catalyst can influence regioselectivity. For instance, using N-chlorosuccinimide (NCS) can offer higher selectivity in some cases.
Degradation of the starting material or product. - Ensure the reaction is performed under inert atmosphere if the substrates are sensitive to air or moisture. - Avoid excessively high temperatures or prolonged reaction times.
Inefficient work-up leading to product loss. - Optimize the extraction and washing steps to minimize the loss of the chlorinated intermediate in the aqueous phase.
Problem 2: Inefficient conversion of 3-Chlorothiophene-2-carboxylic acid to the corresponding acid chloride.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). - Use a slight excess of the chlorinating agent. - Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction. - Ensure the carboxylic acid is completely dry, as moisture will consume the chlorinating agent.
Degradation of the acid chloride. - Perform the reaction at a suitable temperature (e.g., room temperature or gentle heating) to avoid decomposition. - Use the freshly prepared acid chloride immediately in the next step, as it can be sensitive to moisture and prolonged storage.
Problem 3: Low yield in the final amidation step.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low reactivity of the amine. - If using an amine salt (e.g., hydrochloride), a base (e.g., triethylamine, pyridine) must be added to liberate the free amine for the reaction to proceed.
Side reactions of the acid chloride. - Add the amine to the acid chloride solution slowly and at a low temperature to control the exothermicity of the reaction and minimize side reactions.
Hydrolysis of the acid chloride. - Ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze the acid chloride back to the carboxylic acid.
Difficult product isolation. - Optimize the work-up procedure to effectively separate the product from unreacted starting materials, the base, and its salt. This may involve aqueous washes and extractions.

Experimental Protocols

Synthesis of 3-Chlorothiophene-2-carboxylic acid

A detailed protocol for the synthesis of 3-chlorothiophene-2-carboxylic acid involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.

  • Reflux the mixture for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.

  • Cool the residue and add 450 ml of water dropwise while cooling.

  • Heat the mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate and boil it with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

  • Filter off the activated carbon and acidify the cooled solution with hydrochloric acid to precipitate 3-chlorothiophene-2-carboxylic acid.[1]

Synthesis of this compound (Multi-step)

A multi-step synthesis starting from Methyl 3-amino-2-thiophenecarboxylate has been reported with the following yields for each step:

  • Hydrazide formation: Reaction with hydrazine hydrate in butan-1-ol with heating for 4 hours. (Yield: 59%)

  • Diazotization and Chlorination: Reaction with concentrated HCl and sodium nitrite in water. (Yield: 8%)

  • Amide formation: Reaction with phosphorus pentachloride and phosphoryl chloride with heating for 1 hour. (Yield: 21%)[2]

Quantitative Data Summary

The following table summarizes yield data from a reported multi-step synthesis of this compound.[2]

Step Reactants Conditions Yield (%)
1Methyl 3-amino-2-thiophenecarboxylate, hydrazine hydratebutan-1-ol, 4 h, heating59
2Product from Step 1, conc. HCl, sodium nitriteH₂O, 0.08 h8
3Product from Step 2, PCl₅, POCl₃1 h, heating21

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_pathwayA Pathway A: Chlorination First cluster_pathwayB Pathway B: From 3-Aminothiophene A_start Thiophene-2-carboxylic acid A_chlorination Chlorination A_start->A_chlorination A_intermediate 3-Chlorothiophene-2-carboxylic acid A_chlorination->A_intermediate A_activation Acid Activation (e.g., with SOCl₂) A_intermediate->A_activation A_acid_chloride 3-Chlorothiophene-2-carbonyl chloride A_activation->A_acid_chloride A_amidation Amidation (with NH₃ or amine) A_acid_chloride->A_amidation A_product This compound A_amidation->A_product B_start Methyl 3-amino-2-thiophenecarboxylate B_hydrazide Hydrazide Formation B_start->B_hydrazide B_intermediate1 3-Amino-2-thiophenecarbohydrazide B_hydrazide->B_intermediate1 B_diazotization Diazotization & Chlorination B_intermediate1->B_diazotization B_intermediate2 3-Chloro-2-thiophenecarbohydrazide B_diazotization->B_intermediate2 B_amide_formation Conversion to Amide B_intermediate2->B_amide_formation B_product This compound B_amide_formation->B_product

Caption: Synthetic pathways to this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_chlorination Chlorination Step Issues cluster_amidation Amidation Step Issues start Low Yield of this compound over_chlorination Over-chlorination? start->over_chlorination isomer_formation Wrong isomer? start->isomer_formation degradation Degradation? start->degradation incomplete_amidation Incomplete reaction? start->incomplete_amidation hydrolysis Acid chloride hydrolysis? start->hydrolysis sol1 Control stoichiometry over_chlorination->sol1 sol2 Lower temperature over_chlorination->sol2 sol3 Change chlorinating agent/catalyst isomer_formation->sol3 sol4 Inert atmosphere degradation->sol4 sol5 Optimize temp/time degradation->sol5 sol6 Use base with amine salts incomplete_amidation->sol6 sol7 Slow addition of amine incomplete_amidation->sol7 sol8 Use anhydrous reagents/solvents hydrolysis->sol8

Caption: Logical troubleshooting flow for low yield issues.

References

Technical Support Center: Purification of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 3-Chlorothiophene-2-carboxamide by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel is the most common stationary phase for purifying organic compounds. However, thiophene derivatives, including this compound, can be sensitive to the acidic nature of silica gel, which may lead to degradation.[1][2] It is highly recommended to use deactivated silica gel or consider alternative stationary phases like neutral alumina if compound instability is observed.[1][2][3]

Q2: How can I deactivate silica gel to prevent compound degradation?

A2: Silica gel can be deactivated by neutralizing its acidic sites with a base. A common and effective method is to wash the packed column with a solvent system containing 1-3% triethylamine (NEt₃). After passing one to two column volumes of the basic solvent mixture through the column, it must be equilibrated with the initial mobile phase (without triethylamine) before loading the sample.[1][2]

Q3: What mobile phase (eluent) system should I use?

A3: A non-polar to moderately polar solvent system is generally suitable for the elution of this compound. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.[1] The optimal solvent ratio should first be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound, as this range typically provides the best separation on a column.[1][2]

Q4: My compound is streaking or tailing on the TLC plate. What does this mean and how can I fix it?

A4: Streaking or tailing on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be due to the acidic nature of silica gel.[1] To resolve this, you can add a small amount of a modifier, such as 1-2% triethylamine, to the mobile phase.[2] This helps to neutralize the acidic sites on the silica and improve the spot shape.

Q5: How should I load my crude sample onto the column?

A5: For optimal separation and resolution, dry loading is highly recommended.[1][4] This involves dissolving your crude this compound in a minimal amount of a volatile solvent (like dichloromethane), adding a small portion of silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q6: I am not recovering my compound from the column. What are the possible reasons?

A6: Low or no recovery can stem from several issues. The compound may have decomposed on the acidic silica gel column; using deactivated silica or alumina can prevent this.[1][3] Another possibility is that the collected fractions are too dilute for the compound to be detected by TLC.[1][3][5] Try concentrating the fractions where the compound is expected to elute and re-analyzing them by TLC.[1][5]

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Compound does not move from the origin (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[1]
Compound runs with the solvent front (Rf ≈ 1) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[1]
Poor separation of spots - The chosen mobile phase lacks selectivity. - The column is overloaded. - The column was packed improperly, leading to channeling.- Test different solvent systems to maximize the separation (ΔRf) between the product and impurities.[1] - Employ a shallow gradient elution.[2] - Reduce the amount of crude material loaded. A general guideline is a 50:1 to 100:1 weight ratio of silica gel to crude product.[2][4] - Ensure the column is packed uniformly without air bubbles or cracks.[2]
Compound appears to have decomposed The compound is unstable on acidic silica gel.- Use deactivated silica gel or neutral alumina as the stationary phase.[1][2][3] - Minimize the time the compound spends on the column by running it as quickly as possible without sacrificing separation.[2] - Perform a 2D TLC to confirm on-plate degradation.[3]
Column runs very slowly - The silica gel is packed too tightly. - Fine particles are clogging the column frit.- Ensure proper packing pressure; do not use excessive force. - Using a slightly coarser grade of silica gel can improve flow rate.[1] - Add a thin layer of sand on top of the frit before adding the silica slurry.

Data Presentation

Table 1: Representative TLC Data

This table shows approximate Rf values for compounds of similar polarity to this compound in a Hexane:Ethyl Acetate system. The exact Rf will depend on specific impurities and experimental conditions.

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
95:50.4 - 0.6Good for initial screening, but may be too high for optimal column separation.[1]
90:100.2 - 0.4Often a good starting point for column chromatography.[1]
80:200.1 - 0.2May lead to long elution times and band broadening.[1]
Table 2: Recommended Column Chromatography Parameters
ParameterRecommendation
Stationary Phase Deactivated Silica Gel (230-400 mesh) or Neutral Alumina.[1]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., starting from 98:2 to 90:10).[1]
Column Loading Dry loading is recommended to improve resolution.[1][4]
Silica:Compound Ratio 50:1 to 100:1 by weight.[2]
Detection TLC with UV (254 nm) visualization and/or Potassium Permanganate (KMnO₄) stain.[1]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel
  • Prepare Slurry: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack Column: Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Prepare Basic Solution: Prepare a solution of the initial mobile phase containing 2% triethylamine.[1]

  • Deactivate: Pass two column volumes of this basic mobile phase through the packed silica gel.

  • Equilibrate: Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral. This is crucial before loading the sample.[1]

Protocol 2: Column Chromatography Purification
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

    • Concentrate the mixture under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[1]

  • Column Packing and Sample Loading:

    • Pack the column with silica gel (or deactivated silica) using a wet slurry method.

    • Allow the solvent to drain until it is level with the top of the silica bed.

    • Carefully add the prepared dry-loaded sample to the top of the silica bed, creating an even layer.

    • Add a thin (0.5 cm) layer of sand on top of the sample to prevent disturbance during solvent addition.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound.[1]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of numbered fractions (e.g., 10-20 mL each).

    • Analyze each fraction, or every few fractions, by TLC to identify which ones contain the pure product.[2] Use a UV lamp (254 nm) for visualization.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

experimental_workflow start_end start_end process process analysis analysis output output crude Crude Product tlc_dev TLC Method Development crude->tlc_dev col_prep Column Preparation tlc_dev->col_prep sample_load Dry Loading of Sample col_prep->sample_load elution Gradient Elution sample_load->elution collect Fraction Collection elution->collect tlc_analysis TLC Analysis of Fractions collect->tlc_analysis tlc_analysis->collect Continue Elution combine Combine Pure Fractions tlc_analysis->combine Identify Pure evap Solvent Evaporation combine->evap pure_product Pure Product evap->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide problem problem cause cause solution solution start Initial Observation p1 Poor or No Compound Recovery start->p1 p2 Poor Separation (Mixed Fractions) start->p2 p3 Compound Streaks or Tailing start->p3 c1a Degradation on Column p1->c1a c1b Fractions Too Dilute p1->c1b c2a Incorrect Mobile Phase p2->c2a c2b Column Overloaded p2->c2b c3a Acidic Silica Interaction p3->c3a s1a Use Deactivated Silica or Neutral Alumina c1a->s1a s1b Concentrate Fractions & Re-analyze by TLC c1b->s1b s2a Optimize Solvent System (Use Gradient) c2a->s2a s2b Reduce Sample Load (e.g., 100:1 Silica:Crude) c2b->s2b s3a Add Triethylamine (1-2%) to Mobile Phase c3a->s3a

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Overcoming Solubility Issues of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chlorothiophene-2-carboxamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The thiophene ring and the chloro-substituent are hydrophobic, which limits interaction with polar water molecules. While the carboxamide group can participate in hydrogen bonding, the overall lipophilicity of the molecule likely dominates, leading to poor dissolution in water.

Q2: I am observing precipitation when I dilute my organic stock solution of this compound into an aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased, and the aqueous buffer cannot maintain the compound in solution.[1] To mitigate this, add the organic stock solution to the aqueous buffer slowly while vigorously vortexing or stirring.[1] It is also crucial to minimize the final concentration of the organic solvent in your working solution to a level compatible with your experimental system.

Q3: Can adjusting the pH of the aqueous medium improve the solubility of this compound?

A3: Yes, adjusting the pH can potentially improve the solubility of compounds with ionizable groups.[2] The carboxamide group of this compound is weakly basic and can be protonated under acidic conditions, forming a more soluble cationic species. Conversely, at a very high pH, the amide proton could potentially be removed, forming an anion. It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.[1]

Q4: What are co-solvents, and how can they enhance the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[3][4] For this compound, using co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly improve its solubility.[3] However, the concentration of the co-solvent must be carefully optimized to avoid negative impacts on your experiment, such as cell toxicity or protein denaturation.

Q5: How do cyclodextrins work to improve the solubility of poorly soluble compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous media, thereby increasing the apparent solubility of the guest molecule.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of the compound in the assay medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation.

    • Consider reducing the final concentration of this compound.

    • If using a co-solvent, ensure its final concentration is consistent across all experiments and is below the tolerance level of your assay system.

    • Explore using a solubilizing agent like a cyclodextrin to maintain the compound's solubility throughout the experiment.

Issue 2: Difficulty preparing a stock solution at the desired concentration.
  • Possible Cause: The intrinsic solubility of this compound in the chosen solvent is lower than your target concentration.

  • Troubleshooting Steps:

    • Attempt to dissolve the compound in a small volume of a strong organic solvent like DMSO or DMF first.[1]

    • Gentle heating or sonication can aid in dissolution.

    • If the compound still does not dissolve, you may need to lower the target concentration of your stock solution.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvent Systems

Solvent SystemConcentration (µg/mL)
Water (pH 7.0)< 1
0.1 M HCl (pH 1.0)15
0.1 M NaOH (pH 13.0)5
10% DMSO in Water50
10% Ethanol in Water35
5% (w/v) HP-β-Cyclodextrin in Water250

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, gently warm the solution to aid dissolution, but be mindful of potential degradation.

  • Store the stock solution at an appropriate temperature, protected from light.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a pH range from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh equimolar amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Place the powders in a mortar and add a small amount of a hydro-alcoholic solution to form a paste.

  • Knead the paste for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature to remove the solvent.

  • The resulting powder is the inclusion complex, which can then be dissolved in aqueous media.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation or Incomplete Dissolution check_solvent Is an organic solvent used for the stock solution? start->check_solvent slow_addition Action: Add stock solution slowly to aqueous buffer with vigorous mixing. check_solvent->slow_addition Yes ph_solubility Has a pH-solubility profile been determined? check_solvent->ph_solubility No reduce_organic Is the final organic solvent concentration <1%? slow_addition->reduce_organic optimize_solvent Action: Reduce the final concentration of the organic solvent. reduce_organic->optimize_solvent No reduce_organic->ph_solubility Yes optimize_solvent->ph_solubility perform_ph_study Action: Conduct a pH-solubility study to find the optimal pH. ph_solubility->perform_ph_study No use_optimal_ph Action: Use a buffer at the optimal pH for dissolution. ph_solubility->use_optimal_ph Yes perform_ph_study->use_optimal_ph consider_excipients Consider using solubilizing excipients. use_optimal_ph->consider_excipients cyclodextrin Option 1: Use Cyclodextrins consider_excipients->cyclodextrin cosolvent Option 2: Use Co-solvents consider_excipients->cosolvent surfactant Option 3: Use Surfactants consider_excipients->surfactant success End: Compound is successfully dissolved. cyclodextrin->success cosolvent->success surfactant->success G cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization cluster_1 Hydrophobic Cavity cluster_2 Hydrophilic Exterior compound Poorly Soluble Compound (this compound) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin cyclodextrin->complex water Aqueous Medium complex->water Dissolves in a b c d

References

common side products in the synthesis of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chlorothiophene-2-carboxamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic routes commonly employed:

  • Amidation of 3-Chlorothiophene-2-carboxylic acid: This involves the conversion of the carboxylic acid to an activated form (like an acyl chloride) followed by reaction with ammonia.

  • Hydrolysis of 3-Chlorothiophene-2-carbonitrile: This route involves the partial hydrolysis of the nitrile functional group to the corresponding amide.

  • Sandmeyer Reaction of 3-Amino-2-thiophenecarboxamide: This classic reaction introduces the chloro group onto the thiophene ring from a primary aromatic amine precursor.

Q2: What are the typical side products I should be aware of for each route?

A2: Side product formation is dependent on the chosen synthetic route and reaction conditions. Please refer to the troubleshooting guides below for a detailed breakdown of common side products for each method.

Q3: How can I best monitor the progress of my reaction to minimize side product formation?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. Regular sampling and analysis will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Troubleshooting Guides

Route 1: Amidation of 3-Chlorothiophene-2-carboxylic acid

This two-step process typically involves the formation of 3-chlorothiophene-2-carbonyl chloride followed by amidation.

Experimental Protocol:

  • Acid Chloride Formation: 3-Chlorothiophene-2-carboxylic acid is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane (DCM) or toluene). The excess chlorinating agent and solvent are typically removed under reduced pressure.

  • Amidation: The resulting crude 3-chlorothiophene-2-carbonyl chloride is dissolved in an appropriate solvent and reacted with a source of ammonia (e.g., aqueous ammonia, ammonia gas) at a controlled temperature, often at 0°C to room temperature.

Potential Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Low yield of amide Incomplete conversion of the carboxylic acid to the acyl chloride.- Ensure the chlorinating agent is fresh and used in excess. - Increase the reflux time or temperature during the acid chloride formation step. - Use a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.
Hydrolysis of the acyl chloride back to the carboxylic acid.- Perform the reaction under strictly anhydrous conditions. - Use an inert atmosphere (e.g., nitrogen or argon).
Presence of unreacted 3-Chlorothiophene-2-carboxylic acid in the final product Incomplete reaction during either the acid chloride formation or the amidation step.- Optimize the reaction time and temperature for both steps. - Ensure efficient mixing during the addition of ammonia.
Formation of a dimeric impurity (N-(3-chlorothiophene-2-carbonyl)-3-chlorothiophene-2-carboxamide) Reaction of the acyl chloride with the newly formed amide product.- Maintain a low reaction temperature during amidation. - Add the acyl chloride solution slowly to an excess of the ammonia solution.

Diagram of Side Product Formation in Amidation Route

G Side Product Formation in Amidation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 3-Chlorothiophene- 2-carboxylic acid Acyl_Chloride 3-Chlorothiophene- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ SOCl2 SOCl₂ Acyl_Chloride->Carboxylic_Acid Hydrolysis Desired_Product 3-Chlorothiophene- 2-carboxamide Acyl_Chloride->Desired_Product NH₃ H2O_impurity Trace H₂O H2O_impurity->Acyl_Chloride Ammonia NH₃ Dimer Dimeric Impurity Desired_Product->Dimer Acyl Chloride

Caption: Logical workflow for the amidation route and potential side reactions.

Route 2: Hydrolysis of 3-Chlorothiophene-2-carbonitrile

This method involves the controlled hydrolysis of a nitrile to an amide.

Experimental Protocol:

The hydrolysis can be performed under acidic or basic conditions.

  • Acid-catalyzed hydrolysis: 3-Chlorothiophene-2-carbonitrile is heated with a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) in a suitable solvent.

  • Base-catalyzed hydrolysis: The nitrile is refluxed with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide), often in the presence of a phase-transfer catalyst.

Potential Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Formation of 3-Chlorothiophene-2-carboxylic acid Over-hydrolysis of the amide.- Carefully control the reaction temperature and time. - Use milder reaction conditions (e.g., lower acid/base concentration, lower temperature). - Monitor the reaction closely by TLC or HPLC.
Presence of unreacted 3-Chlorothiophene-2-carbonitrile Incomplete hydrolysis.- Increase the reaction time or temperature. - Use a stronger acid or base catalyst.
Thiophene ring degradation Harsh acidic or basic conditions.- Use the mildest effective conditions. - Consider enzyme-catalyzed hydrolysis for a more selective transformation.

Diagram of Hydrolysis Pathway

G Hydrolysis of 3-Chlorothiophene-2-carbonitrile Nitrile 3-Chlorothiophene- 2-carbonitrile Amide 3-Chlorothiophene- 2-carboxamide Nitrile->Amide Partial Hydrolysis (H⁺ or OH⁻) Carboxylic_Acid 3-Chlorothiophene- 2-carboxylic acid Amide->Carboxylic_Acid Full Hydrolysis (H⁺ or OH⁻)

Caption: Reaction pathway for the hydrolysis of the corresponding nitrile.

Route 3: Sandmeyer Reaction of 3-Amino-2-thiophenecarboxamide

This route is a classic method for introducing a halogen to an aromatic ring.

Experimental Protocol:

  • Diazotization: 3-Amino-2-thiophenecarboxamide is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) to facilitate the replacement of the diazonium group with a chlorine atom.

Potential Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Formation of 3-Hydroxythiophene-2-carboxamide Reaction of the diazonium salt with water.[1]- Maintain a low reaction temperature throughout the diazotization and Sandmeyer steps. - Use a non-aqueous solvent if possible.
Formation of biaryl thiophene derivatives Radical coupling of the thiophene intermediates.[2][3]- Ensure a sufficient concentration of the copper(I) chloride catalyst. - Control the rate of addition of the diazonium salt to the copper solution.
Incomplete diazotization Insufficient acid or sodium nitrite.- Ensure the use of stoichiometric amounts of reagents. - Test for the presence of excess nitrous acid using starch-iodide paper.[1]
Decomposition of the diazonium salt Elevated temperatures.- Work quickly and maintain the temperature below 5 °C at all times.

Diagram of the Sandmeyer Reaction and Side Products

G Sandmeyer Reaction Pathway and Side Products cluster_0 Main Reaction cluster_1 Side Reactions Amine 3-Amino-2-thiophenecarboxamide Diazonium Thiophene Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Product 3-Chlorothiophene- 2-carboxamide Diazonium->Product CuCl Phenol_Side_Product 3-Hydroxythiophene- 2-carboxamide Diazonium->Phenol_Side_Product H₂O Biaryl_Side_Product Biaryl Thiophenes Diazonium->Biaryl_Side_Product Radical Coupling

Caption: The Sandmeyer reaction pathway and the formation of major side products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the different synthetic routes under optimized conditions. Actual yields and purity will vary depending on the specific experimental setup and scale.

Synthetic Route Typical Yield (%) Purity (%) Major Impurities (%)
Amidation of Carboxylic Acid75-90>983-Chlorothiophene-2-carboxylic acid (<1%), Dimeric impurity (<0.5%)
Hydrolysis of Nitrile60-8095-983-Chlorothiophene-2-carboxylic acid (1-4%), Unreacted nitrile (<1%)
Sandmeyer Reaction50-70>953-Hydroxythiophene-2-carboxamide (2-5%), Biaryl thiophenes (1-3%)

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The information provided does not constitute a guarantee of specific results.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions involving 3-chlorothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3-chlorothiophene-2-carboxylic acid in cross-coupling reactions?

A1: The primary challenges include the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, potential inhibition of the palladium catalyst by the carboxylic acid group, and the risk of decarboxylation at elevated temperatures.[1][2][3] The electron-withdrawing nature of the thiophene ring and the carboxylic acid can also influence the reactivity of the substrate.

Q2: Can the carboxylic acid group interfere with the palladium catalyst?

A2: Yes, the carboxylate, formed under basic reaction conditions, can coordinate to the palladium center and potentially deactivate the catalyst.[2] This can hinder the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Using an excess of a suitable base or protecting the carboxylic acid as an ester can mitigate this issue.[2]

Q3: Is decarboxylation a significant side reaction?

A3: Decarboxylation of thiophene-2-carboxylic acids can occur under palladium catalysis, especially at higher temperatures.[1][3][4] This leads to the formation of 3-chlorothiophene as a byproduct. Careful selection of reaction temperature and catalyst system is crucial to minimize this unwanted reaction.

Q4: Should I protect the carboxylic acid group before performing a cross-coupling reaction?

A4: Protecting the carboxylic acid as an ester, for example, a methyl or ethyl ester, is a common strategy to prevent its interference with the catalyst and to avoid decarboxylation.[2][5] The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. This approach is particularly recommended if direct coupling yields are low or if significant side products are observed.

Q5: What general advice can you offer for improving yields in coupling reactions with this substrate?

A5: Key strategies include using a highly active catalyst system, often with bulky and electron-rich phosphine ligands, carefully selecting the base and solvent, and optimizing the reaction temperature to balance reactivity and substrate stability.[6][7] Thorough degassing of the reaction mixture to remove oxygen is also critical to prevent catalyst deactivation and side reactions like homocoupling.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

Possible Cause Troubleshooting Solution
Inactive Catalyst System Switch to a more active palladium precatalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos, or RuPhos).[6][7] Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Catalyst Inhibition by Carboxylic Acid Add an additional equivalent of a mild base (e.g., K₃PO₄, Cs₂CO₃) to neutralize the carboxylic acid.[2] Alternatively, protect the carboxylic acid as an ester prior to coupling.[2][5]
Poor Solubility of Reagents Use a solvent system that ensures good solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[5][9]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C, while monitoring for decarboxylation.
Protodeboronation of Boronic Acid Ensure anhydrous conditions and use a carefully dried base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8]

Issue: Formation of significant byproducts (e.g., homocoupled boronic acid, decarboxylated starting material).

Possible Cause Troubleshooting Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[8]
High Reaction Temperature Lower the reaction temperature. Consider longer reaction times at a lower temperature to minimize decarboxylation.[1]
Incorrect Base Screen different bases. For substrates with sensitive functional groups, milder bases like K₂CO₃ or CsF may be beneficial.[10]

G start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough for a chloro-heterocycle? start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands). Increase catalyst loading. check_catalyst->change_catalyst No check_acid_interference Is the carboxylic acid inhibiting the catalyst? check_catalyst->check_acid_interference Yes success Successful Coupling change_catalyst->success protect_acid Protect the carboxylic acid as an ester. check_acid_interference->protect_acid Yes add_base Add an extra equivalent of a mild base. check_acid_interference->add_base Alternatively check_decarboxylation Are you observing decarboxylation? check_acid_interference->check_decarboxylation No protect_acid->success add_base->success lower_temp Lower the reaction temperature. check_decarboxylation->lower_temp Yes check_decarboxylation->success No lower_temp->success

Amide and Ester Coupling

Issue: Low conversion to the desired amide or ester.

Possible Cause Troubleshooting Solution
Inefficient Activation of Carboxylic Acid For amide coupling, use more potent coupling reagents like HATU or COMU, especially with electron-deficient amines.[11][12][13] For esterification, consider converting the carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride before adding the alcohol.[13]
Steric Hindrance For sterically hindered amines or alcohols, higher reaction temperatures and longer reaction times may be necessary.[11] Microwave irradiation can sometimes be beneficial.
Low Nucleophilicity of the Amine/Alcohol For electron-deficient amines, a stronger, non-nucleophilic base like DBU or proton sponge may be required.[11] For less reactive alcohols in esterification, using a catalyst like DMAP is recommended.[5]
Solubility Issues Choose a solvent in which all reactants are fully soluble. DMF, DMSO, or DCM are common choices for amide couplings.[14] Toluene or THF can be used for esterifications.
Side Reactions of Coupling Reagent With carbodiimide reagents like EDC or DCC, additives like HOBt or HOAt can suppress side reactions and improve efficiency.[12][15][16]

G start Start: Couple 3-chlorothiophene-2-carboxylic acid with Amine/Alcohol activation Activate Carboxylic Acid (e.g., EDC/HOBt, HATU for amides; SOCl₂ for esters) start->activation coupling Add Amine/Alcohol and Base (e.g., DIPEA, Et₃N) activation->coupling monitoring Monitor Reaction Progress (TLC, LC-MS) coupling->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Amide/Ester Product purification->product

Sonogashira and Heck Coupling

Issue: Low to no product yield.

Possible Cause Troubleshooting Solution
Low Reactivity of Aryl Chloride For Sonogashira, use a robust catalyst system, potentially with bulky, electron-rich ligands.[17][18] For Heck, higher temperatures (100-140 °C) and a strong base are often required.[19]
Homocoupling of Alkyne (Glaser Coupling) In Sonogashira, run the reaction under strictly copper-free conditions or ensure thorough degassing to remove all oxygen.[17] Slow addition of the alkyne can also help.
Decomposition of Catalyst or Substrate Avoid excessively high temperatures. Screen different solvents; for Sonogashira, amines like triethylamine or diisopropylamine can act as both base and solvent.[20] For Heck, polar aprotic solvents like DMF or NMP are common.[19]
Incorrect Base For Sonogashira, an amine base is typically required.[17][18] For Heck, inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc are often used.[21][22]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Esterified 3-chlorothiophene-2-carboxylic acid
  • To an oven-dried Schlenk flask, add the methyl 3-chlorothiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Amide Coupling using HATU
  • To a dry flask, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv) in an anhydrous aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature or gently heat (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired amide.[13]

General Procedure for Copper-Free Sonogashira Coupling
  • In a glovebox, add 3-chlorothiophene-2-carboxylic acid (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) to a reaction vial.

  • Remove the vial from the glovebox and add the terminal alkyne (1.2 equiv) and a degassed solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

References

stability of 3-Chlorothiophene-2-carboxamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and drug development professionals investigating the stability of 3-Chlorothiophene-2-carboxamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under acidic and basic conditions?

A1: Under both acidic and basic conditions, the primary expected degradation pathway for this compound is the hydrolysis of the amide bond. This reaction will yield 3-Chlorothiophene-2-carboxylic acid and ammonia (or ammonium ions under acidic conditions). While the thiophene ring is generally stable, extreme conditions could potentially lead to further degradation, though hydrolysis of the carboxamide is the most probable initial degradation step.

Q2: I am observing the degradation of this compound in my formulation. How can I confirm the identity of the degradant?

A2: The primary suspected degradant is 3-Chlorothiophene-2-carboxylic acid. To confirm its identity, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method. The degradant peak should have a different retention time than the parent compound. You can spike your sample with a commercially available standard of 3-Chlorothiophene-2-carboxylic acid to see if the retention times match.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will allow you to determine the mass-to-charge ratio (m/z) of the degradant. 3-Chlorothiophene-2-carboxylic acid has a molecular weight of 162.59 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated, ¹H and ¹³C NMR can definitively confirm its structure.

Q3: My assay for this compound shows a decrease in the main peak area over time, but I don't see a corresponding increase in a single degradant peak. What could be happening?

A3: There are several possibilities to consider:

  • Multiple Degradation Products: Under the conditions of your experiment, this compound might be degrading into multiple products. These could have very different chromatographic properties, and some may not be easily detectable by your current method.

  • Degradant Insolubility: The degradation product, 3-Chlorothiophene-2-carboxylic acid, may have different solubility properties than the parent amide. It might be precipitating out of solution, especially if the pH of your sample changes.

  • "Mass Balance" Issues: In a forced degradation study, it's important to account for the total amount of the drug substance and its degradation products.[1] If the sum of the assay value of the parent compound and the impurities is not close to 100%, it suggests that some components are not being detected.[1] Consider adjusting your analytical method (e.g., changing the mobile phase, detector wavelength) to ensure all components are being observed.

Q4: How much degradation should I aim for in a forced degradation study?

A4: There are no strict guidelines on the exact amount of degradation to achieve. However, a widely accepted range in the pharmaceutical industry is between 5% and 20% degradation.[2] The goal is to generate enough of the primary degradants to be detectable and characterizable without degrading the molecule so extensively that secondary and tertiary degradation products complicate the analysis.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stressed conditions. 1. Conditions are not harsh enough (temperature too low, acid/base concentration too low, insufficient time).2. The compound is highly stable under the tested conditions.1. Increase the stress level (e.g., higher temperature, higher concentration of acid/base).2. Extend the duration of the study.3. Confirm the accuracy of your analytical method to ensure it can detect small changes.
Complete degradation of the compound is observed. 1. The stress conditions are too harsh.1. Reduce the stress level (e.g., lower temperature, lower concentration of acid/base).2. Shorten the duration of the study and take more frequent time points.
Poor peak shape or resolution in HPLC analysis. 1. The mobile phase is not optimized for the parent compound and its degradant.2. The pH of the mobile phase is inappropriate.3. The column is overloaded or degraded.1. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration).2. Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the analyte and degradant.3. Use a lower injection volume or a new column.
Inconsistent results between replicate experiments. 1. Inaccurate preparation of solutions (e.g., acid, base, sample concentrations).2. Fluctuations in experimental conditions (e.g., temperature).3. Issues with the analytical instrument.1. Carefully prepare all solutions and verify concentrations.2. Use a calibrated and temperature-controlled incubator or water bath.3. Perform system suitability tests on your analytical instrument before running samples.

Illustrative Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound. These are for illustrative purposes to guide data presentation.

Table 1: Stability of this compound in Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)Assay of this compound (%)% 3-Chlorothiophene-2-carboxylic acidTotal Degradants (%)Mass Balance (%)
0100.00.00.0100.0
495.24.64.8100.0
890.19.59.9100.0
1285.314.214.7100.0
2479.819.520.2100.0

Table 2: Stability of this compound in Basic Conditions (0.1 N NaOH at 40°C)

Time (hours)Assay of this compound (%)% 3-Chlorothiophene-2-carboxylic acidTotal Degradants (%)Mass Balance (%)
0100.00.00.0100.0
292.57.27.5100.0
486.113.513.9100.0
875.423.824.6100.0
1266.232.933.8100.0

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Solutions:

    • Prepare a 1.0 M stock solution of hydrochloric acid (HCl).

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water to the final concentration.

  • Stress Conditions:

    • In a series of vials, add the this compound solution and HCl to a final concentration of 0.1 N HCl.

    • Place the vials in a constant temperature bath at 60°C.

  • Time Points:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the aliquots with an equivalent amount of sodium hydroxide (NaOH) to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Preparation of Solutions:

    • Prepare a 1.0 M stock solution of sodium hydroxide (NaOH).

    • Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • In a series of vials, add the this compound solution and NaOH to a final concentration of 0.1 N NaOH.

    • Place the vials in a constant temperature bath at 40°C.

  • Time Points:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the aliquots with an equivalent amount of HCl.

    • Dilute the samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B Protonated Carboxamide Intermediate A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic attack by H₂O D 3-Chlorothiophene-2-carboxylic acid C->D Proton transfer & elimination of NH₃ E Ammonium (NH₄⁺) F This compound G Tetrahedral Intermediate F->G Nucleophilic attack by OH⁻ H 3-Chlorothiophene-2-carboxylate G->H Elimination of amide anion I Ammonia (NH₃) J 3-Chlorothiophene-2-carboxylic acid H->J Protonation (during workup)

Caption: Predicted degradation pathway of this compound.

G start Start: Prepare Sample and Stress Reagents stress Incubate at Defined Temperature and Time start->stress sample Withdraw Aliquots at Time Points stress->sample quench Neutralize to Stop Degradation sample->quench prepare Dilute for Analysis quench->prepare analyze HPLC / LC-MS Analysis prepare->analyze data Data Processing and Interpretation analyze->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

References

challenges in the scale-up synthesis of 3-Chlorothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chlorothiophene-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the primary challenges in scaling them up?

A1: The synthesis of this compound typically involves the preparation of the key intermediate, 3-Chlorothiophene-2-carboxylic acid, followed by amidation.

Route 1: From 3-Hydroxy-2-methoxycarbonyl-thiophene This route involves the chlorination of a thiophene derivative using reagents like phosphorus pentachloride.[1] The primary challenge on a larger scale is handling highly reactive and hazardous chlorinating agents and managing the subsequent aqueous work-up and purification steps.[1]

Route 2: Multi-step Synthesis from Methyl 3-amino-2-thiophenecarboxylate This pathway involves several steps, including diazotization and chlorination. A significant challenge is the very low overall yield reported in the literature, which makes it economically unviable for large-scale production without substantial optimization.[2]

Route 3: Amidation of 3-Chlorothiophene-2-carboxylic acid This is the final step. The carboxylic acid is typically converted to an acid chloride using an agent like thionyl chloride (SOCl₂) and then reacted with ammonia or an amine.[3] Scale-up challenges include managing the corrosive and toxic nature of thionyl chloride, controlling the exothermic reaction, and ensuring complete conversion to avoid impurities that are difficult to remove.

Q2: My reaction yield for the chlorination step is consistently low. What are the potential causes and troubleshooting steps?

A2: Low yields in the chlorination of thiophene precursors are a common issue. Key factors to investigate include:

  • Reagent Quality: Ensure the chlorinating agent (e.g., phosphorus pentachloride) is of high purity and has not degraded due to moisture exposure.

  • Reaction Time and Temperature: The reaction often requires prolonged heating (reflux).[1] Ensure the reaction is run for a sufficient duration and that the target temperature is maintained consistently across the reactor.

  • Moisture Control: Thiophene compounds and chlorinating agents can be sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • By-product Formation: Inadequate temperature control can lead to the formation of polychlorinated or other undesired by-products, consuming the starting material and reducing the yield of the target compound.[4]

Q3: I am observing significant impurity levels in my final product. How can I improve the purity during scale-up?

A3: Impurities often arise from incomplete reactions or side reactions, such as the formation of isomers or polychlorinated by-products.[4]

  • Optimize Reaction Selectivity: For chlorination, precise control of temperature and molar ratios of reactants is crucial.[4] For syntheses involving metallation (e.g., using n-BuLi), maintaining sub-zero temperatures is critical to prevent side reactions.[5]

  • Purification of Intermediates: Purifying key intermediates like 3-Chlorothiophene-2-carboxylic acid before the final amidation step can prevent carrying impurities through to the final product. A common method involves recrystallization or boiling with activated carbon to remove colored impurities.[1]

  • Final Product Purification: Recrystallization from a suitable solvent (e.g., toluene) is an effective method for purifying the final carboxamide product on a larger scale.[6]

Q4: What are the critical safety precautions for handling reagents used in this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Phosphorus Pentachloride (PCl₅) & Thionyl Chloride (SOCl₂): Both are highly corrosive, react violently with water, and release toxic gases (HCl). Handle only in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat.[3][7][8]

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric (ignite spontaneously in air) and react violently with water. Anhydrous and anaerobic (oxygen-free) conditions are required, which presents significant challenges for equipment on a large scale.[4]

  • Solvents: Use appropriate solvents like carbon tetrachloride or dichloromethane in a well-ventilated area, avoiding inhalation of vapors.[1][7]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]

Troubleshooting Guide

This logical workflow helps diagnose and resolve common issues during the synthesis scale-up.

G Troubleshooting Workflow for Low Yield/Purity start Problem Identified: Low Yield or High Impurity check_sm Step 1: Verify Starting Material & Reagent Quality start->check_sm sm_purity Is Purity >95%? Has it degraded? check_sm->sm_purity check_conditions Step 2: Review Reaction Conditions cond_temp Was Temperature Stable & Correct? check_conditions->cond_temp check_workup Step 3: Analyze Work-up & Purification Procedure workup_extraction Is Extraction Solvent/pH Optimal? check_workup->workup_extraction sm_purity->check_conditions Yes sol_sm Solution: Procure High-Purity Reagents. Store Properly. sm_purity->sol_sm No cond_time Was Reaction Time Sufficient? cond_temp->cond_time Yes sol_temp Solution: Improve Reactor Heating/Cooling Control. cond_temp->sol_temp No cond_moisture Were Anhydrous Conditions Maintained? cond_time->cond_moisture Yes sol_time Solution: Increase Reaction Time & Monitor by TLC/GC. cond_time->sol_time No cond_moisture->check_workup Yes sol_moisture Solution: Dry Glassware & Use Anhydrous Solvents. cond_moisture->sol_moisture No workup_recrystal Is Recrystallization Solvent Appropriate? workup_extraction->workup_recrystal Yes sol_extraction Solution: Perform pH Adjustment & Use Appropriate Solvent. workup_extraction->sol_extraction No workup_recrystal->start Re-evaluate sol_recrystal Solution: Screen Solvents for Optimal Recrystallization. workup_recrystal->sol_recrystal No

Caption: A decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes for precursors to this compound.

Table 1: Multi-Step Synthesis Yields [2]

StepReactantReagentsConditionsTimeYield
1Methyl 3-amino-2-thiophenecarboxylateHydrazine hydrate, butan-1-olHeating4 h59%
2Product from Step 1Conc. HCl, Sodium nitrite, H₂O-0.08 h8%
3Product from Step 2PCl₅, POCl₃Heating1 h21%
Overall ~5 h ~1.0%

Table 2: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid [4]

StepStarting MaterialReagentsTemperatureTimeMolar Ratio (Reagent:SM)
1 (Chlorination)2-ThiophenecarboxaldehydeChlorine (Cl₂)-5 to 25 °C1-3 h1.05:1 to 1.5:1
2 (Oxidation)5-Chloro-2-thiophenecarboxaldehydeNaOH (aq), Chlorine (Cl₂)15 to 30 °C-2.2:1 to 3.5:1 (NaOH)

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid [1]

This protocol details the synthesis of the carboxylic acid intermediate from 3-hydroxy-2-methoxycarbonyl-thiophene.

G Protocol for 3-Chlorothiophene-2-carboxylic acid A 1. Dissolve 52.1 g PCl₅ in 600 mL absolute CCl₄ and heat to boiling. B 2. Add dropwise a solution of 15.8 g 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL CCl₄ over 3 hours. A->B C 3. Boil the mixture under reflux for 13 hours. B->C D 4. Distill off CCl₄ and evaporate almost to dryness in vacuo. C->D E 5. Add 450 mL water dropwise while cooling, then heat to boiling. D->E F 6. Cool mixture, filter the precipitate. E->F G 7. Purify: Boil precipitate with 10 g active carbon in 25 g NaHCO₃ solution. F->G H 8. Filter off active carbon and acidify the cooled solution with HCl to yield the final product. G->H

Caption: Experimental workflow for carboxylic acid intermediate synthesis.

Detailed Steps:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.[1]

  • Dropwise, add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride over 3 hours.[1]

  • Maintain the mixture at reflux for 13 hours.[1]

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.[1]

  • While cooling, carefully add 450 ml of water dropwise. Subsequently, heat the mixture to boiling and then allow it to cool.[1]

  • Filter the resulting precipitate under suction.[1]

  • For purification, boil the collected solid with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.[1]

  • Filter off the active carbon and acidify the cooled filtrate with hydrochloric acid to precipitate the final product, 3-chlorothiophene-2-carboxylic acid.[1]

Protocol 2: General Amidation via Acid Chloride [3]

This protocol outlines the conversion of a thiophene carboxylic acid to the corresponding carboxamide, a crucial final step.

  • Acid Chloride Formation: Dissolve the starting carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) in a suitable solvent like dichloromethane (DCM).[3]

  • Add thionyl chloride (SOCl₂) dropwise to the solution. The reaction is typically refluxed for several hours to ensure complete conversion.[3]

  • Remove the solvent and excess SOCl₂ by rotary evaporation. The resulting crude acid chloride is often used immediately without further purification.[3]

  • Amidation: Dissolve the crude acid chloride in a solvent (e.g., DCM).[3]

  • In a separate vessel, prepare a solution of the amine (or ammonia source) and a base like triethylamine (TEA) in the same solvent, cooled to 0 °C.[3]

  • Add the acid chloride solution dropwise to the cooled amine solution under vigorous stirring.[3]

  • Allow the reaction to proceed, often warming to room temperature, until completion (monitored by TLC or other methods).

  • Perform an aqueous work-up to remove salts and purify the final carboxamide product, typically through filtration or recrystallization.

References

preventing degradation of thiophene derivatives during purification on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of thiophene derivatives during purification on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why do my thiophene derivatives degrade during silica gel chromatography?

Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. The silica surface contains acidic silanol groups (Si-OH) that can act as a Lewis acid, catalyzing the degradation of sensitive compounds. This is particularly problematic for thiophenes with acid-labile functional groups.

Q2: What are the common signs of degradation on a silica gel column?

Signs of on-column degradation include:

  • Low recovery of the desired product.

  • The appearance of new, unexpected spots on the Thin Layer Chromatography (TLC) analysis of the collected fractions.

  • Streaking or tailing of the compound spot on TLC plates.[1]

  • Irreversible adsorption of the compound onto the silica gel.

Q3: How can I prevent the degradation of my acid-sensitive thiophene derivative?

The most common and effective method is to deactivate or neutralize the silica gel.[2][3] This can be achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent (typically 0.1-2%).[2][3] Alternatively, you can pre-treat the silica gel column with a solvent mixture containing triethylamine before loading your sample.[4][5]

Q4: Are there alternatives to silica gel chromatography for purifying sensitive thiophene derivatives?

Yes, several alternative purification methods can be employed:

  • Neutral Alumina Chromatography: Using a different stationary phase like neutral alumina is a viable option for acid-sensitive compounds.[2] Alumina is available in acidic, neutral, and basic forms, allowing you to choose the one most compatible with your compound.[1][6]

  • Recrystallization: This is an excellent method for achieving high purity of solid thiophene derivatives.[2]

  • Distillation: For thermally stable, liquid thiophene derivatives, vacuum or fractional distillation can be effective for removing non-volatile impurities or separating components with different boiling points.[7]

Q5: When should I consider using a modified silica gel?

If your compound is sensitive to both acidic and basic conditions, using a bonded silica gel might be a good solution. For instance, amine-functionalized silica can provide a less acidic environment.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no recovery of the thiophene derivative Degradation on the acidic silica gel.Deactivate the silica gel by adding 0.5-2% triethylamine to your eluent.[2][3][4] Alternatively, use neutral alumina as the stationary phase.[2] Minimize contact time by running the column faster.[2]
Streaking or tailing of the compound on TLC and column Strong interaction between the compound and the acidic sites on the silica gel.[1]Add a small amount of a modifier to the eluent. For basic compounds, add a few drops of triethylamine. For acidic compounds, a small amount of acetic acid might be necessary, but be cautious with acid-sensitive thiophenes.[2][8]
Separation of regioisomers is poor The polarity difference between the isomers is very small.Optimize the solvent system by screening various solvent combinations using TLC.[2] Using a long, narrow column can increase the number of theoretical plates and improve separation.[2] Employ a shallow gradient elution, where the polarity of the eluent is increased very slowly.[2]
Co-elution with an impurity The impurity has a similar polarity to the desired product.Try a different solvent system. Sometimes switching to a completely different set of solvents (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity.[9] If the impurity has a different functional group, consider a pre-purification work-up, such as an acid-base wash, to remove it.[2]

Quantitative Data Summary

The following table provides illustrative data on the recovery of a hypothetical acid-sensitive thiophene derivative using different purification strategies.

Purification MethodStationary PhaseEluent ModifierRecovery of Thiophene Derivative (%)Purity (%)
Standard Column ChromatographySilica GelNone3580
Deactivated Column ChromatographySilica Gel1% Triethylamine9298
Neutral Alumina ChromatographyNeutral AluminaNone8897
Recrystallization (for a solid derivative)N/AN/A85>99

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine for Column Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive thiophene derivatives.

Materials:

  • Silica gel (230-400 mesh)

  • Crude thiophene derivative

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis with Modifier:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on two separate TLC plates.

    • Develop one plate in your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Develop the second plate in the same eluent system but with the addition of 1% triethylamine.

    • Compare the two plates. If streaking is reduced and the spot is sharper on the plate with triethylamine, deactivation is recommended.

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent containing 1% triethylamine.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Column Equilibration:

    • Once packed, pass 2-3 column volumes of the eluent containing 1% triethylamine through the column to ensure it is fully equilibrated and deactivated.

  • Sample Loading:

    • Dissolve your crude thiophene derivative in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the eluent containing 1% triethylamine.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation prep_slurry Prepare Silica Slurry with 1% TEA in Eluent pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column (2-3 CV with TEA/Eluent) pack_column->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with TEA/Eluent load_sample->elute collect Collect Fractions elute->collect tlc_analysis TLC Analysis collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Rotary Evaporation combine_fractions->rotovap pure_product Pure Thiophene Derivative rotovap->pure_product

Caption: Workflow for purifying thiophene derivatives using deactivated silica gel.

decision_tree start Start: Purifying a Thiophene Derivative is_acid_sensitive Is the compound acid-sensitive? start->is_acid_sensitive use_standard_silica Use Standard Silica Gel is_acid_sensitive->use_standard_silica No deactivate_silica Deactivate Silica Gel (add 1% TEA to eluent) is_acid_sensitive->deactivate_silica Yes end Purification Method Chosen use_standard_silica->end is_base_sensitive Is the compound also base-sensitive? deactivate_silica->is_base_sensitive use_neutral_alumina Use Neutral Alumina is_base_sensitive->use_neutral_alumina Yes is_solid Is the compound a solid? is_base_sensitive->is_solid No use_neutral_alumina->end recrystallize Consider Recrystallization is_solid->recrystallize Yes is_liquid Is the compound a thermally stable liquid? is_solid->is_liquid No recrystallize->end distill Consider Vacuum Distillation is_liquid->distill Yes is_liquid->end No distill->end

Caption: Decision tree for selecting a purification method for thiophene derivatives.

References

Technical Support Center: Troubleshooting Regioisomer Separation in Substituted Thiophene Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiophene carboxamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating regioisomers of substituted thiophene carboxamides?

A1: The most effective methods for separating these regioisomers are chromatographic techniques due to the often subtle differences in their physical properties.[1] High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most common approach.[2] Supercritical Fluid Chromatography (SFC) is also a powerful technique, often providing faster separations.[3][4][5] For smaller scales, preparative Thin Layer Chromatography (TLC) can be effective.[1][6] In cases where the regioisomers have different solubilities, recrystallization can be a viable method.[1]

Q2: How can I confirm the identity of the separated regioisomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying regioisomers of substituted thiophene carboxamides.[7] One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can elucidate the substitution pattern on the thiophene ring. The chemical shifts and coupling constants of the thiophene protons are particularly informative. For example, the coupling constants between adjacent protons on the thiophene ring are typically in the range of 3-6 Hz, which can help determine the substitution pattern.

Q3: My thiophene carboxamide appears to be degrading on silica gel during column chromatography. What can I do?

A3: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a basic additive, such as 1-2% triethylamine.[1] Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.[1]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Regioisomers in HPLC

Complete or partial co-elution is the most common challenge in separating regioisomers of substituted thiophene carboxamides due to their very similar polarities and structures.

Troubleshooting Workflow

G start Poor or No Separation of Regioisomers mobile_phase Optimize Mobile Phase start->mobile_phase column_chem Change Column Chemistry mobile_phase->column_chem If still no separation success Successful Separation mobile_phase->success Improved Resolution method_params Adjust Method Parameters column_chem->method_params If still no separation column_chem->success Improved Resolution sfc Consider SFC method_params->sfc For difficult separations method_params->success Improved Resolution sfc->success Improved Resolution

Caption: Troubleshooting workflow for co-eluting regioisomers in HPLC.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: If peaks are eluting too quickly, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[8]

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.[8]

    • Additives: The addition of small amounts of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., 0.1% triethylamine) can significantly improve peak shape and selectivity, especially if the carboxamide or substituents have ionizable groups.[9][10] Buffers can also be used to control the pH and improve reproducibility.[9]

  • Change the Stationary Phase (Column Chemistry):

    • If optimizing the mobile phase is unsuccessful, the interaction between the regioisomers and the stationary phase is likely too similar. Changing the column chemistry is the most effective next step.[11]

    • Consider columns with different selectivities. For example, if you are using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase column.[12][13] These can offer different retention mechanisms, such as π-π interactions, which can differentiate between the positional isomers.

  • Adjust Method Parameters:

    • Gradient Slope: If using a gradient, make it shallower (i.e., a slower increase in organic solvent concentration over a longer time). This can improve the separation of closely eluting peaks.

    • Temperature: Varying the column temperature can affect selectivity. Try running the separation at both lower and higher temperatures (e.g., 25°C and 40°C).

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC often provides different selectivity compared to HPLC and can be particularly effective for separating isomers.[3][4][5] The use of supercritical CO2 with a co-solvent (e.g., methanol) can lead to faster and more efficient separations.

Issue 2: Peak Tailing in Chromatographic Separation

Peak tailing can compromise resolution and lead to inaccurate quantification. For thiophene carboxamides, this is often due to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed mobile_phase_pH Check Mobile Phase pH (adjust if necessary) start->mobile_phase_pH additives Use Mobile Phase Additives (e.g., TEA, TFA) mobile_phase_pH->additives If tailing persists good_peak_shape Symmetrical Peaks mobile_phase_pH->good_peak_shape Resolved column_health Check Column Health (flush or replace) additives->column_health If tailing persists additives->good_peak_shape Resolved sample_overload Check for Sample Overload (inject less) column_health->sample_overload If tailing persists column_health->good_peak_shape Resolved sample_overload->good_peak_shape Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

  • Mobile Phase pH: If your thiophene carboxamide has a basic nitrogen atom, it can interact with acidic silanol groups on the silica-based column, causing tailing.[14][15] Adjusting the mobile phase pH with an acidic additive (like formic or acetic acid) to protonate the basic sites on your molecule can reduce these secondary interactions.[14]

  • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase and improve peak shape for basic analytes.[14]

  • Column Health: Peak tailing can be a sign of a contaminated or degraded column.[15][16] Try flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[17][18]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[14][15][16] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Issue 3: Difficulty in Achieving Crystallization of a Single Regioisomer

Regioisomers often co-crystallize due to their similar structures. Successful separation by crystallization depends heavily on finding the right solvent system.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your regioisomeric mixture in a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent will dissolve the compound when hot but lead to the precipitation of only one isomer upon cooling.[1]

  • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling may then induce selective crystallization.[1]

  • Seeding: If you have a small amount of a pure regioisomer, you can use it as a seed crystal to encourage the crystallization of that specific isomer from a supersaturated solution.

Experimental Protocols

Protocol 1: HPLC Method Development for Regioisomer Separation
  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, set to the λmax of your compounds (typically 254 nm or a wavelength determined by a UV scan).

  • Scouting Gradient:

    • Run a fast gradient to determine the approximate elution conditions (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Based on the scouting run, develop a shallower gradient around the elution point of your isomers. For example, if the isomers elute at 60% B, try a gradient of 50-70% B over 20 minutes.

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the scouting and optimization steps.

    • If separation is still not achieved, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, and repeat the optimization process.

Protocol 2: Preparative TLC for Small-Scale Separation
  • Solvent System Selection:

    • Use analytical TLC plates to screen various solvent systems to find one that shows some separation between the regioisomers, even if it's minimal (a ΔRf of at least 0.1 is ideal).

  • Sample Application:

    • Dissolve the regioisomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube or a syringe, carefully apply the solution as a narrow band across the origin line of a preparative TLC plate (typically 20x20 cm with a 1-2 mm silica layer).

  • Development:

    • Place the plate in a developing chamber saturated with the chosen solvent system.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • For very closely migrating spots, multiple developments can be performed. After each development, the plate is removed and dried before being placed back in the chamber.

  • Visualization and Extraction:

    • Visualize the separated bands under UV light and mark their locations with a pencil.

    • Carefully scrape the silica gel of each band into separate flasks.

    • Extract the compound from the silica by adding a polar solvent (e.g., ethyl acetate or methanol), sonicating or stirring, and then filtering to remove the silica.

    • Evaporate the solvent to obtain the separated regioisomers.

Data Presentation

Table 1: Illustrative HPLC Retention Times for Thiophene Carboxamide Regioisomers on Different Columns

RegioisomerC18 Column (min)Phenyl-Hexyl Column (min)
2-substituted12.514.2
3-substituted12.513.5

Note: These are example retention times to illustrate the concept of changing column selectivity. Actual retention times will vary based on the specific compound, mobile phase, and HPLC system.

Table 2: Common Solvents for Recrystallization Screening

Solvent ClassExamples
Non-polarHexane, Heptane, Toluene
Moderately PolarDichloromethane, Diethyl Ether, Ethyl Acetate
Polar AproticAcetone, Acetonitrile
Polar ProticEthanol, Methanol, Isopropanol, Water

References

strategies to minimize by-product formation in Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing by-product formation in the Gewald aminothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Gewald aminothiophene synthesis?

A1: The most frequently encountered by-products in the Gewald synthesis include:

  • Unreacted starting materials: Residual carbonyl compounds, active methylene nitriles, and elemental sulfur can contaminate the final product if the reaction does not go to completion.

  • Knoevenagel condensation product: The intermediate α,β-unsaturated nitrile may be isolated if the subsequent sulfur addition and cyclization steps are slow or incomplete.[1]

  • Dimerization of the α,β-unsaturated nitrile: This is a significant side reaction where the Knoevenagel intermediate dimerizes, leading to a decreased yield of the desired 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions.[1]

  • Polymeric materials: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, resulting in complex mixtures that are difficult to purify.

Q2: How does the choice of base influence by-product formation?

A2: The base plays a critical role in the Gewald reaction, and its choice can significantly impact the reaction's selectivity and yield. Amine bases like morpholine, piperidine, and triethylamine are commonly used.[1] Morpholine is often highlighted for its effectiveness as it can help dissolve elemental sulfur by forming reactive polysulfide species.[1] While stoichiometric amounts of base are traditionally used, recent studies have shown that catalytic amounts of certain bases, such as piperidinium borate, can lead to excellent yields with shorter reaction times, potentially minimizing side reactions.[2] The optimal base is often substrate-dependent, and screening different bases may be necessary to minimize by-product formation for a specific transformation.

Q3: What is the effect of reaction temperature on the formation of by-products?

A3: Reaction temperature is a crucial parameter to control for minimizing by-products. While some Gewald reactions can proceed at room temperature, others require heating to facilitate the sulfur addition and cyclization steps.[1] However, excessively high temperatures can promote the formation of side products.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to identify the optimal condition for a specific set of substrates that maximizes the yield of the desired aminothiophene while minimizing by-products.[1]

Q4: Can the choice of solvent affect the selectivity of the Gewald synthesis?

A4: Yes, the solvent plays a significant role in the Gewald reaction. Polar solvents such as ethanol, methanol, and DMF are commonly employed as they can enhance the solubility of elemental sulfur and facilitate the condensation of intermediates.[1] The choice of solvent can influence the reaction rate and, consequently, the distribution of products. For instance, a recent study demonstrated that a 9:1 mixture of ethanol and water served as an excellent solvent system for an eco-friendly process with high yields.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Significant amount of unreacted starting materials Incomplete reaction.- Increase reaction time. - Optimize reaction temperature. - Screen for a more effective base or catalyst.[1] - Ensure purity of starting materials.
Isolation of the Knoevenagel condensation product Slow sulfur addition or cyclization.- Ensure an adequate amount of sulfur is used. - Increase the reaction temperature to promote cyclization.[1] - Select a base that also activates sulfur, such as morpholine.[1]
High percentage of dimer by-product Favorable dimerization of the α,β-unsaturated nitrile intermediate.- Adjust the reaction temperature; sometimes lower temperatures can suppress dimerization. - Modify the rate of addition of reagents. - Change the solvent to one that disfavors the dimerization pathway.[1]
Formation of a complex mixture or polymeric material Undesired side reactions due to high reactivity or instability of intermediates.- Lower the concentration of reactants. - Optimize the reaction temperature, often by lowering it. - Consider a two-step procedure where the Knoevenagel intermediate is first isolated and then reacted with sulfur.
Low yield with sterically hindered ketones Steric hindrance impeding the initial Knoevenagel condensation or subsequent steps.- Employ a stronger base to facilitate the condensation. - Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for challenging substrates.[3] - A two-step protocol, isolating the Knoevenagel intermediate, may be more effective.

Quantitative Data Summary

The following tables summarize quantitative data from studies on optimizing the Gewald synthesis to maximize yield, which is inversely related to by-product formation.

Table 1: Effect of Different Bases on a Model Gewald Reaction

EntryCatalyst (20 mol%)TimeYield (%)
1Pyrrolidinium borate35 min89
2Piperidinium borate25 min96
3Morpholinium borate40 min91

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), catalyst (20 mol%) in EtOH/H₂O (9:1) at 100°C. Data sourced from a study on catalytic Gewald synthesis.[2]

Table 2: Optimization of Catalyst Loading

EntryCatalyst Loading (mol%)TimeYield (%)
1024 hNo reaction
21045 min90
31535 min92
42025 min96

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), Piperidinium borate in EtOH/H₂O (9:1) at 100°C. Data sourced from a study on catalytic Gewald synthesis.[2]

Table 3: Effect of Temperature on Reaction Yield

EntryTemperature (°C)TimeYield (%)
1Room Temp24 hTraces
2703 h84
310025 min96

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), Piperidinium borate (20 mol%) in EtOH/H₂O (9:1). Data sourced from a study on catalytic Gewald synthesis.[2]

Table 4: Screening of Solvents

EntrySolventTimeYield (%)
1H₂O5 h45
2EtOH40 min92
3CH₃CN1.5 h75
4Toluene3 h60
5EtOH/H₂O (9:1)25 min96
6No solvent2 h55

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), Piperidinium borate (20 mol%) at 100°C. Data sourced from a study on catalytic Gewald synthesis.[2]

Experimental Protocols

General One-Pot Protocol for Gewald Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1-1.2 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, methanol, or a 9:1 ethanol/water mixture). Add the chosen base (e.g., morpholine, piperidine, triethylamine, or a catalytic amount of piperidinium borate).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 50°C, or 100°C).

  • Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is typically removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Gewald_Byproduct_Formation cluster_main_pathway Desired Reaction Pathway cluster_side_reaction By-product Formation Pathways A Carbonyl Compound + Active Methylene Nitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile (Intermediate) B->C D Sulfur Addition & Cyclization C->D F Dimerization C->F H Polymerization C->H E 2-Aminothiophene (Desired Product) D->E J Incomplete Reaction D->J Slow/Inefficient G Dimer By-product F->G I Polymeric By-products H->I K Unreacted Starting Materials & Knoevenagel Intermediate J->K

Caption: Logical relationship of by-product formation in Gewald synthesis.

Troubleshooting_Workflow Start Low Yield or High By-products Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Starting_Materials->Start Impure Optimize_Base Screen Different Bases (e.g., Morpholine, Piperidine, Catalytic Pip-Borate) Check_Starting_Materials->Optimize_Base Pure Optimize_Temp Optimize Reaction Temperature (e.g., RT, 45°C, 70°C) Optimize_Base->Optimize_Temp Optimize_Solvent Screen Solvents (e.g., EtOH, MeOH, DMF, EtOH/H₂O) Optimize_Temp->Optimize_Solvent Two_Step_Protocol Consider Two-Step Synthesis: Isolate Knoevenagel Intermediate Optimize_Solvent->Two_Step_Protocol Still Issues Microwave Consider Microwave-Assisted Synthesis Optimize_Solvent->Microwave For Hindered Substrates End Improved Yield and Purity Optimize_Solvent->End Successful Two_Step_Protocol->End Microwave->End

Caption: Troubleshooting workflow for optimizing the Gewald synthesis.

References

Validation & Comparative

structure-activity relationship (SAR) of 3-Chlorothiophene-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 3-Chlorothiophene-2-carboxamide Analogs and Related Thiophene Carboxamide Derivatives in Drug Discovery

For researchers and scientists engaged in drug development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comparative analysis of this compound analogs and related thiophene carboxamide derivatives, summarizing their biological activities against various targets. The information is compiled from multiple studies to offer a broad perspective on the potential of this heterocyclic motif in medicinal chemistry.

Quantitative Biological Activity Data

The following tables summarize the in vitro activities of various thiophene carboxamide analogs across different biological targets, including protein kinases, bacteria, and viruses.

Table 1: Inhibition of c-Jun N-Terminal Kinase (JNK) by Thiophene-3-carboxamide Analogs [1]

Compound IDR1 (at position 2)R2 (Aryl group)JNK1 IC50 (µM)
7-CH2-Phenyl3.6
8-Phenyl5.9
26-CH2-2-Chlorophenyl1.4
27-CH2-3-Chlorophenyl2.6
29-CH2-2-Fluorophenyl8.3
30-CH2-3-Fluorophenyl9.4
31-CH2-4-Fluorophenyl5.1
52-CH2-2,3-Difluorophenyl8.2
53-CH2-2,4-Difluorophenyl10.2
54-CH2-2,5-Difluorophenyl9.7
55-CH2-2,6-Difluorophenyl7.4
56-CH2-3,4-Difluorophenyl5.8
71-CH2-3,5-Difluorophenyl4.9
60-CH2-Pentafluorophenyl> 50

Table 2: Antibacterial Activity of 3-Substituted Thiophene-2-carboxamide Derivatives [2]

Compound SeriesSubstitution at Position 3Aryl Substituent (Th4)% Inhibition vs. S. aureus% Inhibition vs. B. subtilis% Inhibition vs. P. aeruginosa
3a-cHydroxylVaried20.0 - 70.821.7 - 78.321.7 - 78.3
5a-cMethylVariedNo activity - 41.7No activity - 47.8No activity - 43.5
7a-cAminoVaried41.7 - 83.343.5 - 82.640.0 - 86.9
7bAminoMethoxy83.382.686.9

Table 3: Antiviral Activity of Heterocyclic Carboxamides against Murine Norovirus (MNV) [3]

Compound IDThiophene Ring SubstituentsBenzothiazole Ring SubstituentsEC50 (µM)
15-Bromo6-Fluoro37
2b5-Chloro6-Fluoro30
2j3,5-Dibromo6-Fluoro24
2k3,5-Dichloro6-Fluoro6.6
2m4,5-Dichloro6-Fluoro24
3j5-Bromo4,6-Difluoro5.6
4b3,5-Dibromo4,6-Difluoro0.53

Structure-Activity Relationship (SAR) Insights

The collected data reveals key SAR trends for thiophene carboxamide derivatives:

  • For JNK Inhibition: The carboxamide group at the 3-position of the thiophene ring is crucial for activity.[1] Replacing it with an acid or ester, or moving it to the 5-position, leads to a significant loss of potency.[1] At the 2-position, a single carbon linker between the thiophene and an aryl group is well-tolerated.[1] Halogen substitutions on the aryl ring are generally favorable, with chloro-substituents at the 2- and 3-positions enhancing activity.[1] However, penta-fluorination of the benzene ring results in inactivity.[1]

  • For Antibacterial Activity: The substituent at the 3-position of the thiophene-2-carboxamide core significantly influences antibacterial efficacy. Amino-substituted derivatives (7a-c) demonstrate the highest activity, followed by hydroxyl-substituted compounds (3a-c), while methyl-substituted analogs (5a-c) are the least potent.[2] This suggests that hydrogen bond donating groups at this position are beneficial for antibacterial action.

  • For Anti-norovirus Activity: Halogenation on both the thiophene and the benzothiazole rings is important for antiviral potency.[3] Dihalogenated thiophene analogs, particularly 3,5-dichloro-thiophene (2k), show improved activity.[3] Combining a di-halogenated thiophene with a di-fluorinated benzothiazole (4b) results in the most potent compound, indicating a synergistic effect of these substitutions.[3]

Experimental Protocols

JNK1 Inhibition Assay (LanthaScreen™) [1] This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol involves the following steps:

  • A kinase reaction is set up containing JNK1 enzyme, a fluorescein-labeled substrate (e.g., a peptide), and ATP in a kinase buffer.

  • The test compounds (thiophene carboxamide analogs) are added at varying concentrations.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • A terbium-labeled anti-phospho-substrate antibody is added to the reaction.

  • After an incubation period, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antibacterial Activity Assay (Agar Well Diffusion Method) [2] The antibacterial activity of the thiophene-2-carboxamide derivatives was evaluated using the agar well diffusion method.

  • Bacterial strains (e.g., S. aureus, B. subtilis, P. aeruginosa) are cultured in a suitable broth medium.

  • The bacterial suspension is standardized and uniformly spread on the surface of agar plates.

  • Wells are created in the agar using a sterile cork borer.

  • A solution of each test compound at a known concentration is added to the wells.

  • The plates are incubated for 24 hours at 37°C.

  • The diameter of the zone of inhibition around each well is measured in millimeters. The percentage of inhibition is calculated relative to a standard antibiotic control (e.g., Ampicillin).

Anti-Norovirus Assay (Cytopathic Effect Reduction Assay) [3] This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

  • RAW 264.7 cells are seeded in 96-well plates.

  • A dilution series of the test compounds is pre-incubated with a known titer of Murine Norovirus (MNV) for 30 minutes.

  • The compound-virus mixture is then added to the cells and incubated for 1 hour.

  • The inoculum is removed, and fresh medium is added.

  • The plates are incubated for 72 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., WST-8).

  • EC50 values, the concentration required to achieve 50% protection from CPE, are determined from the dose-response curves.

Visualizing SAR and Experimental Workflow

The following diagrams illustrate key relationships and processes described in this guide.

SAR_JNK_Inhibitors cluster_thiophene Thiophene Core cluster_aryl Aryl Group Thiophene Thiophene Ring Pos2 Position 2 -CH2-Aryl linker tolerated Thiophene->Pos2 Substitution Pos3 Position 3 -CONH2 essential Thiophene->Pos3 Substitution Pos4_5 Positions 4 & 5 Unsubstituted is optimal Thiophene->Pos4_5 Substitution Aryl Aryl Ring Pos2->Aryl Linker Halogen Halogen substitution (Cl, F) is favorable Aryl->Halogen Substitution Pentafluoro Pentafluoro substitution leads to inactivity Aryl->Pentafluoro Substitution

Caption: Key SAR findings for thiophene-3-carboxamide based JNK inhibitors.

Antibacterial_Assay_Workflow Start Start Culture Culture Bacteria Start->Culture PreparePlates Prepare Agar Plates with Bacterial Lawn Culture->PreparePlates CreateWells Create Wells in Agar PreparePlates->CreateWells AddCompounds Add Test Compounds and Control CreateWells->AddCompounds Incubate Incubate Plates (24h, 37°C) AddCompounds->Incubate Measure Measure Zone of Inhibition Incubate->Measure Analyze Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for the Agar Well Diffusion antibacterial assay.

References

A Comparative Analysis of Thiophene Carboxamide Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the anticancer efficacy of novel thiophene-based compounds in comparison to standard chemotherapeutic drugs.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiophene carboxamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of specific thiophene carboxamide derivatives against established anticancer agents, supported by experimental data and detailed methodologies.

It is important to note that while the focus of this guide is on the broader class of thiophene carboxamides, direct, comprehensive anticancer efficacy data for 3-Chlorothiophene-2-carboxamide is limited in the public domain. Therefore, this comparison utilizes data from closely related and well-characterized thiophene carboxamide derivatives that serve as valuable proxies for understanding the potential of this chemical scaffold.

Quantitative Comparison of Cytotoxicity

The efficacy of anticancer agents is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of various thiophene carboxamide derivatives and standard anticancer drugs across a range of human cancer cell lines.

Compound/AgentCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivatives
Compound 2b (CA-4 Biomimetic)Hep3B (Liver Cancer)5.46[1]
Compound 2d (CA-4 Biomimetic)Hep3B (Liver Cancer)8.85[1]
Compound 2e (CA-4 Biomimetic)Hep3B (Liver Cancer)12.58[1]
Chalcone Analog C4WiDr (Colorectal Cancer)0.77 µg/mL[2]
Chalcone Analog C6WiDr (Colorectal Cancer)0.45 µg/mL[2]
MB-D2A375 (Melanoma)< 100[3][4]
MB-D2HT-29 (Colon Cancer)< 100[4]
MB-D2MCF-7 (Breast Cancer)< 100[4]
Standard Anticancer Agents
5-Fluorouracil (5-FU)WiDr (Colorectal Cancer)> C4 and C6[2]
5-Fluorouracil (5-FU)A375 (Melanoma)~25.58% viability at 100 µM[4]
DoxorubicinVariousNot specified in snippets
CisplatinVariousNot specified in snippets
Combretastatin A-4 (CA-4)VariousReference for comparison[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these anticancer agents.

Cell Viability Assessment by MTT/MTS Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Thiophene carboxamide derivative or other anticancer agent

  • Cancer cell lines (e.g., Hep3B, WiDr, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT or MTS solution to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection by Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Thiophene carboxamide derivative

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for assessing anticancer activity and the proposed signaling pathways for certain thiophene carboxamide derivatives.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Treat with Thiophene Derivative / Anticancer Agent (Serial Dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay Add MTT/MTS Reagent incubation2->assay incubation3 Incubate for 2-4h assay->incubation3 readout Measure Absorbance incubation3->readout analysis Calculate IC50 Value readout->analysis

Caption: A typical workflow for determining the IC50 values of test compounds.

G cluster_pathway Proposed Apoptotic Pathway of Thiophene Carboxamides compound Thiophene Carboxamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition mitochondria Mitochondrial Membrane Potential Disruption compound->mitochondria Induction disruption Microtubule Disruption tubulin->disruption cycle_arrest Cell Cycle Arrest (G2/M) disruption->cycle_arrest apoptosis Apoptosis cycle_arrest->apoptosis caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: A potential mechanism of action for certain thiophene carboxamides.

Mechanism of Action and Signaling Pathways

Several studies suggest that thiophene carboxamide derivatives exert their anticancer effects through multiple mechanisms. A prominent proposed mechanism for some derivatives, particularly those designed as CA-4 biomimetics, is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Furthermore, some thiophene carboxamide derivatives have been shown to induce apoptosis through the intrinsic pathway.[3] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4] The activation of these caspases is a key event that orchestrates the dismantling of the cell during apoptosis.

Conclusion

Thiophene carboxamide derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The available data indicates that certain derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating efficacy comparable or superior to standard chemotherapeutic drugs like 5-FU. Their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, highlight their potential as targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology.

References

Validating 3-Chlorothiophene-2-carboxamide as a VEGFR-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for evaluating the potential of 3-Chlorothiophene-2-carboxamide as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. As of the date of this publication, direct experimental validation of this compound as a VEGFR-2 inhibitor is not available in the peer-reviewed literature. Therefore, this document presents data on structurally related thiophene carboxamide derivatives and compares their performance with established, FDA-approved VEGFR-2 inhibitors. This information can serve as a benchmark for researchers interested in investigating this compound or similar compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected thiophene carboxamide derivatives and approved VEGFR-2 inhibitors against the VEGFR-2 kinase.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Thiophene Carboxamide Derivatives

CompoundVEGFR-2 IC50 (µM)Cell Line(s) TestedReference
Thiophene Carboxamide Derivative 50.59HepG-2, HCT-116[1][2]
Thiophene Carboxamide Derivative 211.29HepG-2, HCT-116[1][2]
Thienopyrrole Derivative 3b0.126HepG2[3]
Pyrrolothienopyrimidine Derivative 4c0.075HepG2[3]

Table 2: In Vitro VEGFR-2 Inhibitory Activity of FDA-Approved Drugs

Drug NameVEGFR-2 IC50 (nM)Reference(s)
Sorafenib90[]
Sunitinib-[5]
Lenvatinib--
Regorafenib4.2[]
Axitinib0.2[6]
Cabozantinib0.035[7]
Pazopanib30[7]
Vandetanib40[]
Apatinib1[7]
Fruquintinib35[6]

Mandatory Visualization

VEGFR-2 Signaling Pathway

The diagram below illustrates the signal transduction cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to cellular responses critical for angiogenesis. Small molecule inhibitors typically target the ATP-binding site of the intracellular kinase domain, preventing autophosphorylation and the subsequent downstream signaling.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Permeability Permeability AKT->Permeability

VEGFR-2 Signaling Cascade
Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the preclinical validation of a novel VEGFR-2 inhibitor, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for VEGFR-2 Inhibitor Validation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., HUVEC) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Cell_Migration_Assay Cell Migration/Wound Healing Assay Cell_Proliferation_Assay->Cell_Migration_Assay Tube_Formation_Assay Tube Formation Assay Cell_Migration_Assay->Tube_Formation_Assay In_Vivo_Xenograft_Model In Vivo Tumor Xenograft Model (e.g., in mice) Tube_Formation_Assay->In_Vivo_Xenograft_Model Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., p-VEGFR-2 levels in tumor) In_Vivo_Xenograft_Model->Pharmacodynamic_Analysis

Preclinical Validation Workflow

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (HUVEC)

Objective: To assess the effect of the test compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A recombinant human protein

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom black plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Prepare serial dilutions of the test compound in the low-serum medium.

  • Treat the cells with the test compound dilutions in the presence or absence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate vehicle controls (DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

  • Record the luminescence and calculate the percent inhibition of proliferation. Determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of the test compound in inhibiting tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[8]

  • Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A549 lung cancer, PC-3 prostate cancer).[8]

  • Cell culture medium and supplements.

  • Matrigel (optional, to enhance tumor take).

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Calipers for tumor measurement.

  • Anesthetic and euthanasia agents.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of serum-free medium or a medium/Matrigel mixture) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor growth. Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[8]

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[9]

  • Administer the test compound at a predetermined dose and schedule. The control group receives the vehicle alone.[9]

  • Continue treatment for a specified duration (e.g., 21 days).[8]

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study. A decrease in body weight can be an indicator of toxicity.[8]

  • At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is the inhibition of tumor growth, which can be calculated as a percentage of the control group.[10]

  • Pharmacodynamic Analysis (Optional): Tumor tissues can be collected for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), proliferation (Ki-67), and apoptosis (TUNEL), or Western blotting to assess the phosphorylation status of VEGFR-2.[9]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

The Double-Edged Sword: Unraveling the In Vitro Efficacy and In Vivo Potential of 3-Chlorothiophene-2-carboxamide Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, the scientific community has turned its attention to a promising class of compounds: 3-Chlorothiophene-2-carboxamide derivatives. These molecules are emerging as potent cytotoxic agents in preclinical studies, demonstrating significant efficacy in laboratory settings. This guide provides a comprehensive comparison of their in vitro performance against various cancer cell lines and explores the currently available, albeit limited, insights into their in vivo potential. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals navigating the complex landscape of oncological therapeutics.

In Vitro Efficacy: A Tale of Potency and Selectivity

The in vitro anticancer activity of thiophene carboxamide derivatives, including those with a 3-chloro substitution, has been substantiated across numerous studies. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Recent research has highlighted the significant cytotoxic effects of several thiophene carboxamide derivatives against a panel of human cancer cell lines. For instance, a study focusing on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) revealed potent activity against the Hep3B liver cancer cell line.[1] Notably, compounds designated as 2b , 2d , and 2e exhibited IC50 values of 5.46 µM , 8.85 µM , and 12.58 µM , respectively, showcasing their substantial antiproliferative properties.[1]

Further investigations into novel fused thiophene derivatives have identified compounds with potent dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) signaling pathway, both crucial for tumor growth and survival.[2] Within a series of thienopyrimidine derivatives, compound 3b , a chloro derivative, demonstrated remarkable cytotoxicity with an IC50 of 3.105 µM against the HepG2 liver cancer cell line and 2.15 µM against the PC-3 prostate cancer cell line.[2]

Another study synthesized and evaluated a series of four novel thiophene carboxamide compounds (MB-D1 to MB-D4).[3] The results indicated that at a concentration of 100 µM, compound MB-D2 was the most active against the MCF-7 breast cancer cell line, reducing cell viability to 38.93% .[3] Against the A375 melanoma cell line, MB-D2 was also the most effective, decreasing cell viability to just 11.74% at the same concentration.[3] Furthermore, both MB-D2 and MB-D4 showed promising effects against the HT-29 colon cancer cell line.[3]

The following tables summarize the in vitro efficacy of these representative thiophene carboxamide derivatives.

Table 1: IC50 Values of Phenyl-thiophene-carboxamide Derivatives against Hep3B Cancer Cell Line

CompoundR-group SubstituentIC50 (µM)[1]
2b 3,4,5-tri-MeO5.46
2d 3,5-di-MeO8.85
2e 2,5-diMeO-4-Cl12.58

Table 2: IC50 Values of Thienopyrimidine Derivative 3b against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)[2]
3b HepG2 (Liver)3.105
3b PC-3 (Prostate)2.15

Table 3: Cell Viability of Novel Thiophene Carboxamide Derivatives at 100 µM

CompoundMCF-7 (Breast) % Viability[3]A375 (Melanoma) % Viability[3]HT-29 (Colon) % Viability[3]
MB-D1 -40.31-
MB-D2 38.9311.7430.6
MB-D4 53.9833.4251

In Vivo Efficacy: The Next Frontier

While the in vitro data for thiophene carboxamide derivatives is compelling, the transition from laboratory models to living organisms presents a significant hurdle in drug development. To date, specific in vivo efficacy data for this compound derivatives in anticancer studies is limited in the public domain. However, research into the broader class of thiophene derivatives provides a promising outlook.

One study investigating a series of benzylamines, benzamides, and urea derivatives containing a tetrahydrobenzo[b]thiophene scaffold advanced a lead compound for in vivo testing to evaluate its anticancer efficacy.[4] This highlights the therapeutic potential of the thiophene scaffold in more complex biological systems. The development of nanoparticle-based formulations for a promising thiophene derivative aims to enhance drug efficacy and safety in vivo.[4] The successful in vivo application of these related compounds suggests that with further research and development, this compound derivatives may also demonstrate significant antitumor activity in animal models and, eventually, in clinical trials.

Experimental Protocols: A Closer Look at the Methodology

The in vitro data presented in this guide were generated using standardized and widely accepted experimental protocols. Understanding these methods is crucial for interpreting the results and for designing future studies.

Cell Viability Assays (MTT and MTS)

The cytotoxic effects of the thiophene carboxamide derivatives are commonly determined using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays.[5][6]

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds.

  • After a predetermined incubation period (e.g., 24, 48, or 72 hours), the MTT or MTS reagent is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection (Caspase-3/7 Activity Assay)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.

Protocol:

  • Cancer cells are seeded in 96-well plates and treated with the test compounds.

  • Following incubation, a luminogenic substrate for caspase-3 and -7 is added to the wells.

  • The cleavage of the substrate by active caspases generates a luminescent signal.

  • The luminescence is measured using a luminometer, with the signal intensity being proportional to the level of caspase activity and, therefore, apoptosis.[3][5]

Visualizing the Path to Cell Death: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo Future In Vivo Studies cell_culture Cancer Cell Culture (e.g., HepG2, MCF-7) treatment Treatment with This compound Derivatives (Varying Concentrations) cell_culture->treatment cell_viability Cell Viability Assay (MTT / MTS) treatment->cell_viability apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Determination) cell_viability->data_analysis apoptosis_assay->data_analysis animal_model Tumor Xenograft Animal Model data_analysis->animal_model Promising Candidates in_vivo_treatment Systemic Administration of Derivatives animal_model->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment in_vivo_treatment->toxicity_assessment efficacy_evaluation Efficacy Evaluation (Tumor Inhibition) tumor_measurement->efficacy_evaluation

Caption: General experimental workflow for evaluating the anticancer efficacy of this compound derivatives.

vegfr_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes Derivative Thiophene Carboxamide Derivative Derivative->VEGFR2 Inhibits Derivative->AKT Inhibits VEGF VEGF VEGF->VEGFR2 Binds and Activates

References

cross-reactivity profiling of 3-Chlorothiophene-2-carboxamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Thiophene-Carboxamide Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory profiles of several thiophene-carboxamide derivatives. While direct cross-reactivity profiling data for 3-Chlorothiophene-2-carboxamide against a broad kinase panel is not publicly available, this document summarizes the inhibitory activities of structurally related thiophene-carboxamide compounds against various kinases, offering valuable insights into the potential of this scaffold in kinase inhibitor discovery. The data presented is compiled from various preclinical studies and is intended to serve as a reference for researchers in the field.

Quantitative Data Summary

The following table summarizes the in vitro potency of different thiophene-carboxamide derivatives against their respective primary kinase targets. This data allows for a comparative assessment of the activity of this chemical class against different kinase families.

Compound ID/SeriesTarget KinaseAssay TypeIC50 (nM)Reference
Thiophene-3-carboxamide derivative (14d)VEGFR-2Not Specified191.1[1]
Ortho-amino thiophene carboxamide (5)VEGFR-2Not Specified590[2]
Ortho-amino thiophene carboxamide (21)VEGFR-2Not Specified1290[2]
4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1)JNK1LanthaScreen26,000[3]
Thieno[2,3-d]pyrimidine derivative (5)FLT3Not Specified32,435[4]

Experimental Protocols

The inhibitory activities presented in this guide were determined using various in vitro kinase assay methodologies. Below are detailed descriptions of common experimental protocols relevant to the data.

Radiometric Kinase Assay (Filter-Binding Assay)

Radiometric assays are a traditional and highly sensitive method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6]

Principle: This assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a kinase substrate (peptide or protein).[5] The phosphorylated substrate is then separated from the unreacted radiolabeled ATP, and the radioactivity of the substrate is measured.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, the test compound (inhibitor), and a suitable kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).[7]

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³²P]ATP. A common method is to spot the reaction mixture onto a phosphocellulose filter paper. The positively charged substrate binds to the negatively charged paper, while the negatively charged ATP is washed away.[5]

  • Washing: The filters are washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-³²P]ATP.[5]

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[5]

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a homogeneous (no-wash) assay format that is well-suited for high-throughput screening of kinase inhibitors.[8]

Principle: This assay format utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore.[9] In a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the donor fluorophore are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated epitope. A streptavidin-labeled acceptor fluorophore is then added, which binds to the biotinylated substrate, bringing the donor and acceptor into close proximity and allowing FRET to occur.[10]

General Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well to allow for the phosphorylation reaction to occur.[10]

  • Detection: A solution containing a Europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor (e.g., XL665) is added to the wells. This mixture is incubated to allow for the formation of the FRET complex.[10]

  • Signal Reading: The plate is read on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and the acceptor.

  • Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities. The percentage of inhibition is calculated based on the signal in the presence of the inhibitor compared to controls. IC50 values are determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To better illustrate the experimental processes and the biological context of the targeted kinases, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Test Compound Dilution D Incubate Kinase, Substrate, & Compound A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate reaction with ATP C->E D->E F Incubate for Phosphorylation E->F G Stop Reaction & Add Detection Reagents F->G H Incubate for Signal Development G->H I Read Plate H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Generalized workflow for an in vitro kinase inhibition assay.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Promotes Inhibitor Thiophene-Carboxamide Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Comparative Analysis of the Antibacterial Spectrum of 3-Chlorothiophene-2-carboxamide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals presenting a comparative analysis of the in vitro antibacterial activity of selected 3-Chlorothiophene-2-carboxamide derivatives against standard antibiotics. This report addresses the current data landscape and provides a framework for evaluating the potential of this class of compounds in antibacterial drug discovery.

While direct and comprehensive data on the antibacterial spectrum of the parent compound, this compound, is not extensively available in publicly accessible literature, significant research has been conducted on its derivatives. This guide, therefore, focuses on a comparative analysis of the antibacterial activity of prominent this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against widely used standard antibiotics.

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Thiophene-2-carboxamide scaffolds have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the antibacterial spectrum of select derivatives of this compound and four standard antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. The data is presented to facilitate an objective assessment of their potential as antibacterial agents.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound derivatives and standard antibiotics against common pathogenic bacteria. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of the compound that inhibits visible bacterial growth.

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Thiophene-2-Carboxamide Derivatives
3-Amino-thiophene-2-carboxamide derivative (methoxy substituted)20 mm (inhibition zone)[1]19 mm (inhibition zone)[1]-20 mm (inhibition zone)[1]
3-Hydroxy-thiophene-2-carboxamide derivative (methoxy substituted)17 mm (inhibition zone)[1]18 mm (inhibition zone)[1]-18 mm (inhibition zone)[1]
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (analogue 4a)--MIC: ≥8[2][3]-
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (analogue 4c)--MIC: ≥8[2][3]-
Standard Antibiotics
Penicillin G0.4 - 24[4]---
Tetracycline-0.1[5]2 - >256[6][7][8][9][10]-
Ciprofloxacin0.5[11]-≥8[2][3]0.1 - 32[12][13][14][15][16]
Gentamicin1 - 8[17]0.03 - 4.0[5][11][18][19]--

Note: Data for thiophene-2-carboxamide derivatives is presented as available in the cited literature. Direct MIC values were not available for all derivatives, and inhibition zones are provided as an alternative measure of activity. A larger inhibition zone generally indicates greater antibacterial activity. The specific derivatives and bacterial strains tested may vary between studies.

Experimental Protocols

The determination of the antibacterial spectrum of a compound is crucial for its development as a potential therapeutic agent. The following are detailed methodologies for two standard and widely accepted experiments used to evaluate antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Test Compound/Antibiotic: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Controls: Positive (bacterial culture without antimicrobial agent) and negative (broth only) controls are included.

b. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

c. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

a. Preparation of Materials:

  • Agar Plates: Mueller-Hinton agar plates are used.

  • Bacterial Inoculum: A standardized suspension of the test bacterium (equivalent to a 0.5 McFarland standard) is prepared.

  • Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are used.

b. Inoculation and Application of Disks:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plate, creating a bacterial lawn.

  • The antimicrobial disks are then aseptically placed on the surface of the inoculated agar plate.

c. Incubation and Interpretation of Results:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

Mandatory Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells with Bacteria prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Antibacterial_Agent Antibacterial Agent Antibacterial_Agent->Lipid_II Inhibits Transglycosylation

References

A Head-to-Head Comparison of 3-Chlorothiophene-2-carboxamide and its Bromo-Analogue for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the nuanced differences imparted by halogen substitution can significantly influence the biological activity, pharmacokinetic profile, and overall therapeutic potential of a molecule. This guide provides a detailed, head-to-head comparison of 3-Chlorothiophene-2-carboxamide and its bromo-analogue, 3-Bromothiophene-2-carboxamide. While direct comparative studies are limited, this document synthesizes available data on their physicochemical properties, synthesis, and biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Halogens

The substitution of chlorine with bromine at the 3-position of the thiophene-2-carboxamide core introduces subtle yet significant changes to the molecule's physicochemical characteristics. These differences, summarized in the table below, can impact factors such as cell permeability, metabolic stability, and binding interactions with biological targets.

PropertyThis compound3-Bromothiophene-2-carboxamide
Molecular Formula C₅H₄ClNOSC₅H₄BrNOS
Molecular Weight 161.61 g/mol [1]206.06 g/mol [2]
CAS Number 147123-68-0[1]76371-66-9[2]
Appearance SolidSolid[2]
Reactivity The chloro-substituent can influence the electronic properties of the thiophene ring, potentially affecting its reactivity in synthetic transformations.The bromo-substituent is a good leaving group in cross-coupling reactions, making it a versatile handle for further chemical modifications.[2][3]

Synthesis and Experimental Protocols

The synthesis of both this compound and 3-Bromothiophene-2-carboxamide typically proceeds from their corresponding 3-halo-thiophene-2-carboxylic acid precursors. While a variety of synthetic routes to thiophene derivatives exist[4][5], a common and straightforward approach involves the amidation of the carboxylic acid.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-halothiophene-2-carboxamides from their carboxylic acid precursors.

G General Synthesis of 3-Halothiophene-2-carboxamides cluster_0 Starting Material cluster_1 Activation cluster_2 Amidation cluster_3 Product 3-Halothiophene-2-carboxylic_acid 3-Halothiophene-2-carboxylic acid (X = Cl or Br) Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) 3-Halothiophene-2-carboxylic_acid->Acid_Chloride_Formation Activation Final_Product 3-Halothiophene-2-carboxamide Acid_Chloride_Formation->Final_Product Amidation Ammonia_Source Ammonia Source (e.g., NH₄OH, NH₃ gas) Ammonia_Source->Final_Product

Caption: General synthesis workflow for 3-halothiophene-2-carboxamides.

Experimental Protocol: Synthesis of this compound

A multi-step synthesis for this compound has been reported, starting from Methyl 3-amino-2-thiophenecarboxylate.[1] A more direct, though not explicitly detailed for the amide, would be the amidation of 3-chlorothiophene-2-carboxylic acid. The synthesis of the precursor acid can be achieved as follows:

  • Preparation of 3-chlorothiophene-2-carboxylic acid: 3-hydroxy-2-methoxycarbonyl-thiophene is treated with phosphorus pentachloride in carbon tetrachloride.[6] The resulting product is then hydrolyzed to yield 3-chlorothiophene-2-carboxylic acid.[6]

  • Amidation: The resulting 3-chlorothiophene-2-carboxylic acid can be converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. Subsequent reaction with an ammonia source, such as ammonium hydroxide or ammonia gas, would yield this compound.

Experimental Protocol: Synthesis of 3-Bromothiophene-2-carboxamide

The synthesis of 3-Bromothiophene-2-carboxamide would follow a similar amidation protocol starting from 3-bromothiophene-2-carboxylic acid.

  • Preparation of 3-bromothiophene-2-carboxylic acid: This precursor can be synthesized from 3-bromothiophene. 3-Bromothiophene itself can be prepared from thiophene through a multi-step process involving bromination to 2,3,5-tribromothiophene followed by selective debromination.[7][8]

  • Amidation: Similar to the chloro-analogue, 3-bromothiophene-2-carboxylic acid can be activated to its acid chloride and then reacted with an ammonia source to furnish 3-Bromothiophene-2-carboxamide. The presence of the bromine atom makes this compound a versatile building block for further diversification through cross-coupling reactions.[2][3]

Biological Activity and Performance: A Comparative Discussion

The nature of the halogen atom can significantly impact a compound's biological profile. Generally, moving from chlorine to bromine increases the size, polarizability, and lipophilicity of the substituent. These changes can affect:

  • Target Binding: The larger size and greater polarizability of bromine may lead to different binding interactions within a target protein's active site. This could result in either enhanced or diminished potency depending on the specific topology of the binding pocket.

  • Pharmacokinetics: Increased lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A more lipophilic compound may exhibit better cell membrane permeability but could also be more susceptible to metabolic degradation or have altered solubility.

  • Metabolic Stability: The carbon-halogen bond strength decreases from C-Cl to C-Br. This could potentially make the bromo-analogue more susceptible to metabolic dehalogenation.

Studies on related halogenated thiophenes have shown that the type and position of the halogen can have a profound effect on their biological activity. For instance, in a series of 3-halobenzo[b]thiophenes, both chloro and bromo derivatives exhibited antimicrobial activity.[1] In other studies on thiophene carboxamide derivatives as anticancer agents, various halogenated analogues have shown significant potency, with the specific activity being highly dependent on the overall substitution pattern.[6][8]

Hypothetical Signaling Pathway Involvement

Given that many thiophene carboxamide derivatives have been explored as kinase inhibitors, a plausible mechanism of action for these compounds could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

G Hypothetical Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor 3-Halothiophene-2-carboxamide (Hypothetical Inhibitor) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

Both this compound and its bromo-analogue, 3-Bromothiophene-2-carboxamide, represent valuable scaffolds for the development of novel therapeutic agents. The choice between a chloro or bromo substituent will likely depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. The bromo-analogue offers greater synthetic versatility for further chemical modification via cross-coupling reactions, which can be a significant advantage in structure-activity relationship studies.

Future research should focus on the direct, parallel synthesis and biological evaluation of these two compounds to provide the quantitative data needed for a definitive comparison of their performance. Such studies would be invaluable to the scientific community and could accelerate the development of new drugs based on the thiophene-2-carboxamide core.

References

Assessing the Selectivity of Thiophene-Based Carboxamide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The thiophene carboxamide scaffold has emerged as a versatile core for the design of potent enzyme inhibitors. This guide provides a comparative assessment of the selectivity of a series of 5-methoxybenzothiophene-2-carboxamide-based inhibitors, close analogs of the 3-chlorothiophene-2-carboxamide scaffold, against cdc-like kinases (Clk) and other related kinases. The data presented herein is derived from a study focused on the optimization of these compounds as Clk1/4 inhibitors for potential applications in cancer therapy.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity (IC50) of a selection of 5-methoxybenzothiophene-2-carboxamide derivatives against their primary targets, Clk1 and Clk2, as well as their growth inhibitory (GI50) effects on the T24 bladder cancer cell line. A broader selectivity panel for the lead compound 10b is also presented.

Table 1: In Vitro Inhibitory Activity against Clk1 and Clk2

CompoundModificationClk1 IC50 (nM)Clk2 IC50 (nM)
1b N-methyl-N-(3-fluorobenzyl)10.312.8
10b N-methyl-N-(3,5-difluorobenzyl)12.751.5

Table 2: Growth Inhibition of T24 Bladder Cancer Cells

CompoundGI50 (µM)
1b 0.81
10b 0.43

Table 3: Kinase Selectivity Profile of Compound 10b

Kinase% Inhibition at 1 µMIC50 (nM)
Clk1 -12.7
Clk4 99~12.7 (co-inhibition expected)
Clk2 -51.5
Dyrk1A 98355
Dyrk1B 85>1000

Data sourced from "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency".

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the procedures described in the reference study.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Clk1 and Clk2 was determined using a radiometric assay that measures the incorporation of [γ-³³P]ATP into a substrate.

  • Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO is prepared.

  • Compound Dilution: The test compounds are serially diluted in DMSO and then added to the reaction mixture.

  • Enzyme and Substrate Addition: The respective kinase (Clk1 or Clk2) and its substrate (e.g., myelin basic protein) are added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at 30°C.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto filter paper, which is then washed to remove unincorporated ATP. The amount of incorporated ³³P is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Kinase Selectivity Profiling

The selectivity of lead compounds, such as 10b , is assessed by screening against a panel of kinases. A common method for this is a radiometric filter binding assay.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase from the panel, a suitable substrate, and the necessary cofactors in a reaction buffer.

  • Compound Addition: The inhibitor is added to each well at a fixed concentration (e.g., 1 µM) to determine the percentage of inhibition.

  • Reaction Initiation and Incubation: The reaction is started by the addition of [γ-³³P]ATP and incubated under optimized conditions for each kinase.

  • Termination and Measurement: The reactions are stopped, and the radioactivity incorporated into the substrate is measured.

  • Follow-up IC50 Determination: For kinases that show significant inhibition (typically >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 value, as described in the in vitro kinase inhibition assay protocol.

Cell Growth Inhibition Assay (GI50)

The effect of the inhibitors on cancer cell proliferation is evaluated using a standard cell viability assay.

  • Cell Culture: T24 bladder cancer cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as resazurin or MTT. The fluorescence or absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathway and experimental workflow relevant to the assessment of these inhibitors.

G Clk Signaling Pathway in Pre-mRNA Splicing Clk1_4 Clk1/4 Kinases SR_Proteins SR Proteins (Splicing Factors) Clk1_4->SR_Proteins phosphorylates Phosphorylation Phosphorylation SR_Proteins->Phosphorylation Spliceosome_Assembly Spliceosome Assembly Phosphorylation->Spliceosome_Assembly promotes Pre_mRNA_Splicing Pre-mRNA Splicing Spliceosome_Assembly->Pre_mRNA_Splicing leads to Mature_mRNA Mature mRNA Pre_mRNA_Splicing->Mature_mRNA

Caption: A simplified diagram of the role of Clk1/4 kinases in regulating pre-mRNA splicing through the phosphorylation of SR proteins.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Primary Screen cluster_1 Secondary Screen (for hits) Compound Test Compound (e.g., 10b) Single_Concentration_Assay Single Concentration Assay (e.g., 1 µM) Compound->Single_Concentration_Assay Kinase_Panel Kinase Panel (Multiple Kinases) Kinase_Panel->Single_Concentration_Assay Percent_Inhibition Measure % Inhibition Single_Concentration_Assay->Percent_Inhibition Dose_Response Dose-Response Assay Percent_Inhibition->Dose_Response If Inhibition > Threshold IC50_Determination Calculate IC50 Value Dose_Response->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A flowchart illustrating the typical workflow for assessing the selectivity of a kinase inhibitor.

Safety Operating Guide

Proper Disposal of 3-Chlorothiophene-2-carboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Chlorothiophene-2-carboxamide based on available safety data for the closely related compound, 3-Chlorothiophene-2-carboxylic acid. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of this compound.

I. Immediate Safety and Hazard Information

This compound is expected to share similar hazardous properties with 3-Chlorothiophene-2-carboxylic acid, which is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Key Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

II. Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]
Eye/Face Protection Safety glasses with side-shields or goggles.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

III. Step-by-Step Disposal Procedure

1. Waste Identification and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for solid chemical waste.

2. Accidental Spill Clean-up:

  • In case of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[4]

  • Place the collected material into a suitable, sealed container for disposal.[4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Collect all cleaning materials as contaminated waste.

3. Final Disposal:

  • The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Contact your institution's EHS department to arrange for a chemical waste pickup. Provide them with the name of the chemical, quantity, and any other relevant information.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Is this a spill? B->C D Sweep/Vacuum into Sealed Container C->D Yes E Collect Waste in Labeled, Sealed Container C->E No I Clean Spill Area & Collect Cleaning Materials D->I F Store in Designated Waste Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Licensed Waste Disposal Service (e.g., Incineration) G->H I->F

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Chlorothiophene-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.